1-Benzylpiperidin-3-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-benzylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQQULRBTOMLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193154 | |
| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40114-49-6 | |
| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040114496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40114-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinone, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40114-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Benzylpiperidin-3-one synthesis mechanism and intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis mechanisms for 1-benzylpiperidin-3-one, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the core reaction pathways, intermediates, experimental protocols, and quantitative data to support research and development efforts.
Core Synthesis Mechanism: Dieckmann Condensation
The most prevalent and industrially significant method for synthesizing this compound involves an intramolecular Dieckmann condensation. This pathway typically commences with the formation of a diester intermediate, followed by cyclization, hydrolysis, and decarboxylation.
A common starting point is the double Michael addition of benzylamine to an acrylic ester, such as methyl or ethyl acrylate. This forms the intermediate N,N-bis(β-alkoxycarbonylethyl)benzylamine. This diester then undergoes an intramolecular cyclization under basic conditions to form a β-ketoester, specifically ethyl or methyl 1-benzyl-3-oxopiperidine-4-carboxylate. The final step involves the hydrolysis of the ester and subsequent decarboxylation to yield the target molecule, this compound.
Intermediates
-
N,N-bis(β-alkoxycarbonylethyl)benzylamine: Formed from the reaction of benzylamine and an acrylic ester.
-
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: The cyclic β-ketoester formed via Dieckmann condensation. This is a crucial intermediate in the synthesis of fluoroquinolone antibacterial drugs like balofloxacin.[1]
Reaction Pathway Diagram
Caption: Dieckmann condensation pathway for this compound synthesis.
Alternative Synthesis Route: N-Alkylation and Cyclization
An alternative pathway involves the initial preparation of N-benzyl glycine ethyl ester. This intermediate is then reacted with a 4-halogenated ethyl butyrate, such as 4-bromo-ethyl butyrate, to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate. This compound subsequently undergoes an intramolecular cyclization reaction, promoted by a base, to yield N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, which can then be converted to the final product.[1][2]
Intermediates
-
N-benzyl glycine ethyl ester: Formed from benzylamine and a 2-haloethyl acetate.[1][2]
-
4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate: The product of the reaction between N-benzyl glycine ethyl ester and 4-halogenated ethyl butyrate.[1]
Reaction Pathway Diagram
Caption: Alternative synthesis of this compound via N-alkylation.
Quantitative Data Summary
| Parameter | Dieckmann Condensation Route | N-Alkylation and Cyclization Route | Reference |
| Overall Yield | 78.4% - 86.9% | 86.6% - 88.0% (for the cyclic intermediate) | [3][4],[1] |
| Purity | 99.6% (liquid phase) | 90.9% - 92.6% (HPLC) | [3],[1] |
| Reaction Time | 3 - 6 hours (cyclization step) | Not specified in detail | [3][4] |
| Temperature | 50 - 60°C or reflux | Not specified in detail | [3][4] |
| Key Reagents | Sodium hydride, potassium tert-butoxide, metallic sodium | Sodium tert-butoxide, sodium carbonate | [3][4][5],[1] |
| Solvents | Tetrahydrofuran, toluene, dimethyl carbonate | Tetrahydrofuran, toluene | [3][4][5],[1] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation of N-benzyl-3-aza-1,7-pimelic acid diethyl ester[3]
-
Cyclization:
-
To a 500 ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 200 g of tetrahydrofuran and 15.0 g (0.13 mol) of potassium tert-butoxide.
-
Prepare a mixture of 30.7 g (0.1 mol) of N-benzyl-3-aza-1,7-pimelic acid diethyl ester and 50 g of tetrahydrofuran.
-
Add the diester mixture dropwise to the flask while maintaining the temperature between 50 and 55°C.
-
After the addition is complete, stir the mixture at 55 to 60°C for 3 hours.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture to 30 to 35°C.
-
Add 100 g of water and stir the reaction at 30 to 35°C for 2 hours.
-
Acidify the system to a pH of 2.0-2.5 with 30% hydrochloric acid and stir for an additional 0.5 hours at 30 to 35°C.
-
-
Work-up and Isolation:
-
Add 100 g of dichloromethane and separate the layers.
-
Extract the aqueous layer three times with 30 g of dichloromethane each time.
-
Combine the organic phases and distill off the dichloromethane to yield this compound.
-
Protocol 2: Synthesis starting from Benzylamine and Methyl Acrylate[4]
-
Formation of the Diester Intermediate (N,N-bis(β-propionate methyl ester)benzylamine):
-
This protocol assumes the prior synthesis of the diester from benzylamine and methyl acrylate via a 1,4-addition reaction.
-
-
Dieckmann Condensation:
-
To a 250 mL dry three-necked flask, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Heat the mixture to reflux with stirring.
-
Add 1 mL of anhydrous methanol, followed by the slow dropwise addition of 28 g of N,N-bis(β-propionate methyl ester)benzylamine.
-
Continue to reflux for 6 hours. During this time, increase the stirring speed and add an additional 100 ml of anhydrous toluene in batches.
-
-
Hydrolysis, Decarboxylation, and Work-up:
-
Stop the reflux and cool the reaction to room temperature.
-
Extract the mixture with 150 mL of a 25% (mass fraction) hydrochloric acid solution.
-
Reflux the acidic aqueous solution in an oil bath for 5 hours.
-
Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% NaOH solution while stirring.
-
Extract the product with ethyl acetate (3 x 100 ml).
-
Combine the ethyl acetate layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Recover the ethyl acetate by distillation and distill the remaining material under reduced pressure to obtain 1-benzyl-4-piperidone (Note: The source material refers to the 4-piperidone isomer, but the general methodology is applicable).
-
Experimental Workflow Visualization
Caption: Comparative experimental workflows for the synthesis of this compound.
References
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Data of 1-Benzylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidin-3-one (also known as N-Benzyl-3-piperidone), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₅NO
-
Molecular Weight: 189.25 g/mol
-
CAS Number: 40114-49-6
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for ¹H and ¹³C NMR of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzyl CH₂ | ~3.60 | Singlet | 2H |
| Piperidine Ring CH₂ | 2.00 - 3.00 | Multiplets | 8H |
Note: The exact chemical shifts and coupling constants for the piperidine ring protons can be complex due to their diastereotopic nature and conformational flexibility.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~208 |
| Aromatic C (Quaternary) | ~138 |
| Aromatic CH | ~129, ~128, ~127 |
| Benzyl CH₂ | ~63 |
| Piperidine CH₂ (adjacent to N) | ~58, ~53 |
| Piperidine CH₂ (adjacent to C=O) | ~41, ~25 |
Note: Data is based on typical values for similar structures and available information from databases like PubChem.[1]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3050 - 3030 | C-H Stretch | Medium | Aromatic |
| 2950 - 2800 | C-H Stretch | Medium | Aliphatic (CH₂) |
| ~1720 | C=O Stretch | Strong | Ketone |
| 1600, 1495, 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |
| 1200 - 1000 | C-N Stretch | Medium | Tertiary Amine |
| 750 - 700 and 700 - 650 | C-H Bend (out-of-plane) | Strong | Monosubstituted Benzene |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Abundance |
| 189 | [M]⁺ (Molecular Ion) | Moderate |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Often Base Peak) |
| 120 | [M - C₅H₇O]⁺ | Moderate |
| 98 | [M - C₇H₇O]⁺ | Moderate |
Note: The fragmentation pattern is predicted based on the structure and common fragmentation pathways of N-benzyl compounds and cyclic ketones.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
-
-
Sample Preparation (Thin Film Method):
-
Place a drop of the neat liquid sample of this compound between two KBr or NaCl plates.
-
Alternatively, dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
-
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): This is a common technique for GC-MS. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique commonly used for LC-MS, which typically results in less fragmentation and a more prominent molecular ion peak.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A diagram illustrating the workflow of spectroscopic analysis.
References
An In-depth Technical Guide to the Physicochemical Properties and Stability of 1-Benzylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties and stability of 1-Benzylpiperidin-3-one, a key intermediate in pharmaceutical synthesis. The information is compiled to assist researchers and professionals in drug development in understanding its chemical behavior, handling, and storage.
Core Physicochemical Properties
This compound is a heterocyclic ketone with the molecular formula C₁₂H₁₅NO.[1][2][3] Its structure, featuring a benzyl group attached to the nitrogen of a piperidinone ring, makes it a valuable scaffold in medicinal chemistry.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of the available data, particularly from commercial suppliers, may be predicted or show slight variations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |
| Molecular Weight | 189.25 g/mol | [1][2][3] |
| Melting Point | 170-176 °C | [1] |
| Boiling Point | 295 °C (at 760 mmHg) | [1] |
| Density | 1.098 g/cm³ | [1] |
| Flash Point | 123 °C | [1] |
| pKa (Predicted) | 6.10 ± 0.20 | [1] |
| LogP (Predicted) | 1.85 | [3] |
| Topological Polar Surface Area (TPSA) | 20.31 Ų | [3] |
Solubility: this compound is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, ethyl acetate, methanol, and ethanol.[4] It has poor solubility in water.[4]
Chemical Stability and Storage
Detailed experimental studies on the degradation pathways of this compound are not extensively available in the public domain. However, based on its chemical structure and information for related compounds, the following can be inferred:
-
General Stability : The compound is generally stable under normal laboratory conditions.[5]
-
Incompatibilities : It is advisable to avoid strong oxidizing agents.[5][6] As a ketone, it may also be reactive with strong acids and bases.
-
Storage Conditions : For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Some suppliers recommend refrigeration (2-8°C or 4°C) and protection from light.[1][3] An inert atmosphere may also be beneficial for preventing slow oxidation.[4]
Experimental Protocols
Detailed, published experimental protocols for determining the physicochemical properties of this compound are scarce. The following are generalized methodologies based on standard analytical techniques for organic compounds.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to powder the sample)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (170-176 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has melted (the end of the melting range).
-
Repeat the measurement two more times and calculate the average melting point range.
Determination of Solubility
Principle: The solubility is determined by adding a known amount of solute to a known volume of solvent and observing for complete dissolution at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or shaker
Procedure (for qualitative and semi-quantitative analysis):
-
Label a series of vials with the solvents to be tested (e.g., water, ethanol, methanol, DMSO, dichloromethane).
-
Weigh a small, precise amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.
-
Cap the vial and vortex or stir the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid. If it dissolves completely, the compound is soluble at that concentration.
-
If the solid does not dissolve, the mixture can be gently heated (if the compound's stability at that temperature is known) or sonicated to aid dissolution.
-
Classify the solubility based on standard terms (e.g., very soluble, soluble, sparingly soluble, insoluble).
Stability Testing: Forced Degradation Study
Principle: Forced degradation studies expose the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways. High-Performance Liquid Chromatography (HPLC) is typically used to monitor the degradation.
Apparatus:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
pH meter
-
Oven
-
Photostability chamber
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl).
-
Keep the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Periodically withdraw samples, neutralize them, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH).
-
Maintain the mixture at room temperature or a slightly elevated temperature for a set duration.
-
Withdraw samples, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Treat a portion of the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the mixture at room temperature and protected from light.
-
Monitor the degradation over time by HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for an extended period.
-
Also, heat a solution of the compound under reflux.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples by HPLC at regular intervals.
-
-
HPLC Analysis: For each condition, compare the chromatogram of the stressed sample to that of a reference (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.
Caption: Workflow for forced degradation stability testing of this compound.
References
- 1. 1-Benzyl-3-piperidone | 40114-49-6 [amp.chemicalbook.com]
- 2. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.es [fishersci.es]
- 6. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 7. fishersci.com [fishersci.com]
Conformational Landscape of 1-Benzylpiperidin-3-one: A Theoretical and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-3-one is a heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its conformational flexibility, largely dictated by the piperidine ring, is crucial for its interaction with biological targets. This technical guide provides an in-depth analysis of the conformational preferences and theoretical underpinnings of this compound, integrating spectroscopic data with computational modeling to offer a comprehensive understanding of its three-dimensional structure. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The conformational behavior of substituted piperidines significantly influences their biological activity by defining the spatial arrangement of pharmacophoric features. In this compound, the interplay between the bulky N-benzyl group and the carbonyl function at the 3-position governs the conformational equilibrium of the six-membered ring. Understanding this equilibrium is paramount for the rational design of novel therapeutics derived from this versatile building block. This guide will explore the conformational analysis of this compound through a combination of theoretical studies and a review of relevant experimental data for analogous structures.
Conformational Isomers of this compound
The piperidine ring in this compound can, in principle, adopt several conformations, with the most significant being the chair, boat, and twist-boat forms.
-
Chair Conformation: This is generally the most stable conformation for six-membered rings, minimizing both angular and torsional strain. The substituents can occupy either axial or equatorial positions. For this compound, the bulky benzyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance.
-
Boat Conformation: This is a higher-energy conformation characterized by eclipsing interactions and a "flagpole" steric clash between substituents at the 1 and 4 positions.
-
Twist-Boat Conformation: This is an intermediate conformation between the chair and boat forms, which is more stable than the pure boat form but generally less stable than the chair conformation.
The energetic relationship and interconversion between these conformers can be computationally modeled and experimentally probed, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Conformational interconversion pathway for the piperidine ring.
Theoretical Studies: A Computational Approach
Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometric and energetic properties of molecular conformers. For this compound, a computational study would provide valuable insights into its conformational landscape.
Computational Methodology
A typical computational protocol for the conformational analysis of this compound would involve the following steps:
-
Initial Structure Generation: Generation of initial 3D structures for the chair (with equatorial and axial benzyl group), boat, and twist-boat conformers.
-
Geometry Optimization: Optimization of the geometry of each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory has been successfully applied to related N-benzylpiperidone systems.
-
Frequency Calculations: Performance of frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Relative Energy Calculation: Calculation of the relative energies of the different conformers, including ZPVE corrections, to determine their relative stabilities.
Figure 2: Workflow for the computational conformational analysis.
Predicted Quantitative Data
Based on studies of analogous compounds, a DFT study of this compound is expected to yield the following quantitative data, which is crucial for understanding its structural preferences.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | Predicted Relative Energy (kcal/mol) |
| Chair (Equatorial Benzyl) | 0.00 (most stable) |
| Chair (Axial Benzyl) | > 5.0 |
| Twist-Boat | ~ 4.0 - 6.0 |
| Boat | > 6.0 |
Table 2: Predicted Key Geometric Parameters for the Most Stable Chair Conformer
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | ~ 1.46 |
| C2-C3 | ~ 1.52 |
| C3-C4 | ~ 1.51 |
| C4-C5 | ~ 1.53 |
| C5-C6 | ~ 1.53 |
| C6-N1 | ~ 1.46 |
| C3=O | ~ 1.22 |
| N1-CH₂ (benzyl) | ~ 1.47 |
| Dihedral Angles (degrees) | |
| C6-N1-C2-C3 | ~ -55° |
| N1-C2-C3-C4 | ~ 50° |
| C2-C3-C4-C5 | ~ -50° |
| C3-C4-C5-C6 | ~ 55° |
| C4-C5-C6-N1 | ~ -60° |
| C5-C6-N1-C2 | ~ 60° |
Note: The values in Tables 1 and 2 are predicted based on computational studies of similar N-benzylpiperidone structures and would require a specific DFT calculation on this compound for precise values.
Experimental Analysis
Experimental techniques, particularly NMR spectroscopy and X-ray crystallography, are essential for validating theoretical models and providing a definitive picture of the conformational state of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful method for conformational analysis in solution. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants of the piperidine ring protons. For a chair conformation, one would expect to observe distinct signals for axial and equatorial protons.
Table 3: Expected ¹H NMR Coupling Constants for the Chair Conformation
| Coupling | Dihedral Angle (approx.) | Expected J-value (Hz) |
| J(H₂ax, H₃ax) | ~180° | 8 - 12 |
| J(H₂eq, H₃ax) | ~60° | 2 - 4 |
| J(H₂ax, H₃eq) | ~60° | 2 - 4 |
| J(H₂eq, H₃eq) | ~60° | 2 - 4 |
The observation of large diaxial couplings would provide strong evidence for the predominance of a chair conformation in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise and unambiguous structural information in the solid state, including bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Note: As of the time of this writing, a publicly available crystal structure of this compound has not been identified in crystallographic databases. The availability of such a structure would provide invaluable benchmark data for computational models.
Conclusion
An In-depth Technical Guide on the Reaction Kinetics and Thermodynamic Data of 1-Benzylpiperidone Isomers
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the available thermodynamic data and general reaction kinetics for N-benzylpiperidone derivatives. Due to a notable scarcity of specific experimental data for 1-benzylpiperidin-3-one, this document leverages detailed thermodynamic information available for its close structural isomer, 1-benzyl-4-piperidone, as a substantive case study. The guide includes a compilation of thermodynamic parameters, detailed experimental protocols for their determination, and a discussion of the kinetic principles relevant to this class of compounds. Methodologies for kinetic analysis are also presented. Visualizations are provided to illustrate experimental workflows and conceptual relationships.
Introduction
N-benzylpiperidone scaffolds are significant structural motifs in medicinal chemistry and drug development. Their rigid cyclic structure, combined with the lipophilic N-benzyl group, makes them valuable intermediates in the synthesis of a wide range of biologically active compounds. Understanding the thermodynamic stability and reaction kinetics of these molecules is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel derivatives with desired pharmacological profiles. This guide aims to consolidate the available quantitative data and experimental methodologies pertinent to 1-benzylpiperidone isomers, with a focus on providing a practical resource for researchers in the field.
Thermodynamic Data for 1-Benzyl-4-piperidone
Enthalpies of Formation and Vaporization
The standard molar enthalpies of formation in the condensed and gaseous phases, along with the standard molar enthalpy of vaporization for liquid 1-benzyl-4-piperidone at 298.15 K, are summarized in the table below.
| Thermodynamic Parameter | Value (kJ·mol⁻¹) |
| Standard molar enthalpy of formation (liquid), ΔfH°(l) | -164.5 ± 3.8 |
| Standard molar enthalpy of vaporization, ΔlᵍH° | 92.3 ± 1.5 |
| Standard molar enthalpy of formation (gas), ΔfH°(g) | -72.2 ± 4.1 |
Data sourced from thermochemical studies on piperidone derivatives.
Thermodynamics of the Reduction of 1-Benzyl-4-piperidone
The thermodynamic parameters for the reduction of 1-benzyl-4-piperidone to 1-benzyl-4-hydroxypiperidine with 2-propanol in n-hexane at 298.15 K have been determined.[1]
| Thermodynamic Quantity | Value |
| Equilibrium Constant, K | 26.2 ± 1.7 |
| Standard Gibbs free energy of reaction, ΔrG° | -8.10 ± 0.16 kJ·mol⁻¹ |
| Standard enthalpy of reaction, ΔrH° | -3.44 ± 0.42 kJ·mol⁻¹ |
| Standard entropy of reaction, ΔrS° | 15.6 ± 1.4 J·K⁻¹·mol⁻¹ |
These values indicate that the reduction of 1-benzyl-4-piperidone is a spontaneous and exothermic process under these conditions.[1]
Reaction Kinetics of N-Benzylpiperidones (General Discussion)
Specific kinetic data, such as rate constants and activation energies for reactions involving this compound, are not well-documented in publicly available literature. However, based on the functional groups present (a cyclic ketone and a tertiary amine), its general reactivity can be inferred. Key reactions include the reduction of the carbonyl group, reactions at the α-carbon, and reactions involving the nitrogen atom.
The kinetics of such reactions are typically studied by monitoring the change in concentration of a reactant or product over time. For reactions involving a change in chromophore, such as the reduction of a ketone, UV-Vis spectroscopy is a common analytical technique.[2][3][4][5][6] The rate constant (k) can be determined from the integrated rate law corresponding to the order of the reaction.
The temperature dependence of the reaction rate is described by the Arrhenius equation:
k = A * e(-Ea/RT)
where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
By determining the rate constant at different temperatures, the activation energy can be calculated from the slope of an Arrhenius plot (ln(k) vs. 1/T).[7][8][9][10][11]
Experimental Protocols
This section details the methodologies for determining the thermodynamic and kinetic parameters discussed in this guide.
Determination of Thermodynamic Parameters
The following diagram illustrates the workflow for the experimental determination of the thermodynamic properties of a compound like 1-benzyl-4-piperidone.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 10. Video: Arrhenius Plots [jove.com]
- 11. proprep.com [proprep.com]
Synthesis of 1-Benzylpiperidin-3-one from 1-benzyl-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-benzylpiperidin-3-one from its precursor, 1-benzyl-3-hydroxypiperidine. This conversion is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The guide provides a comparative overview of common oxidation methods, detailed experimental protocols, and comprehensive data presentation to aid researchers in selecting and executing the optimal synthetic route.
Overview of Synthetic Pathways
The transformation of a secondary alcohol, such as 1-benzyl-3-hydroxypiperidine, to a ketone, this compound, is a standard oxidation reaction in organic synthesis. Several established methods can be employed for this purpose, each with its own set of advantages and disadvantages regarding reaction conditions, yield, and scalability. This guide focuses on three widely used oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.
dot
Caption: Synthetic overview for the oxidation of 1-benzyl-3-hydroxypiperidine.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.
| Property | 1-Benzyl-3-hydroxypiperidine[1] | This compound[2] |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₅NO |
| Molecular Weight | 191.27 g/mol | 189.25 g/mol |
| Appearance | Colorless to pale yellow crystalline solid | Not specified (typically an oil or solid) |
| CAS Number | 14813-01-5 | 40114-49-6 |
Comparative Analysis of Oxidation Methods
The selection of an appropriate oxidation method is critical and depends on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to acidic or harsh conditions.
| Oxidation Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | High | Mild reaction conditions, high yields, avoids heavy metals.[3] | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide byproduct.[3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High | Mild conditions, neutral pH, high chemoselectivity, short reaction times, easy workup.[4][5] | DMP is expensive and potentially explosive.[6] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Good to High | Readily available and stable reagent, can be performed at room temperature.[7] | Chromium(VI) reagent is toxic and carcinogenic, can be acidic, and workup can be challenging.[7][8][9] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using Swern, Dess-Martin, and PCC oxidation methods. These protocols are adapted from general procedures and may require optimization for specific laboratory conditions.
Swern Oxidation
dot
Caption: Step-by-step workflow for the Swern oxidation.
Materials:
-
1-benzyl-3-hydroxypiperidine
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and continue stirring for 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Dess-Martin Oxidation
dot
References
- 1. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 2. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14813-01-5|1-Benzylpiperidin-3-ol|BLD Pharm [bldpharm.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 9. cs.gordon.edu [cs.gordon.edu]
A Technical Guide to the Dieckmann Condensation Route for 1-Benzyl-4-keto-3-piperidinecarboxylic Acid Esters
Abstract: This technical guide provides an in-depth overview of the synthesis of 1-benzyl-4-keto-3-piperidinecarboxylic acid esters, a key intermediate in pharmaceutical development. The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester. This document details the multi-step synthesis pathway, the reaction mechanism, comprehensive experimental protocols, and a summary of relevant quantitative data. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
Piperidine derivatives are crucial scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceutical agents.[1][2][3] Specifically, 1-benzyl-4-oxopiperidine-3-carboxylate and its esters are valuable intermediates used in the synthesis of a range of bioactive molecules, including analgesics and anti-inflammatory agents.[1][3] The benzyl group serves as a convenient protecting group for the nitrogen atom, which can be removed at a later stage of a synthetic sequence.[4]
The key transformation in the construction of the 4-oxopiperidine ring system is the Dieckmann condensation. This reaction is a base-catalyzed, intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7] The reaction is particularly effective for forming stable five- and six-membered rings, making it an ideal strategy for the synthesis of cyclopentanone and cyclohexanone derivatives, as well as heterocyclic analogues like the target piperidone.[7][8]
This guide will focus on a common and effective route starting from N-benzyl glycine ethyl ester, which is converted to a diester intermediate and subsequently cyclized.
Synthesis Pathway Overview
The overall synthesis involves a three-step process starting from commercially available materials. The pathway begins with the preparation of an acyclic diester, which is the direct precursor for the crucial Dieckmann condensation. The final product is often isolated as a hydrochloride salt for improved stability and handling.
Figure 1: Overall workflow for the synthesis of the target compound.
The Dieckmann Condensation: Core Mechanism
The Dieckmann condensation is an intramolecular version of the Claisen condensation.[9] The mechanism involves the formation of an enolate from one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is highly acidic.[9] An acidic workup is required to protonate the enolate and yield the final product.
Figure 2: Mechanism of the Dieckmann Condensation.
Experimental Protocols
The following protocols are compiled based on procedures outlined in the scientific literature and patents.[10][11]
Synthesis of the Diester Precursor (4-[Benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate)
This initial step involves the N-alkylation of N-benzyl glycine ethyl ester to form the acyclic diester required for cyclization.
-
Reagents & Setup:
-
N-benzyl glycine ethyl ester (1.0 eq)
-
4-bromo-ethyl butyrate (1.0-1.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Toluene or Tetrahydrofuran (THF)
-
Reaction flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve N-benzyl glycine ethyl ester in toluene or THF in the reaction flask.
-
Add sodium carbonate to the solution.
-
Add 4-bromo-ethyl butyrate to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude diester precursor, which can be used in the next step without further purification.
-
Dieckmann Condensation to Yield Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate
This is the key cyclization step. Strong bases are required to promote the intramolecular condensation.
-
Reagents & Setup:
-
Diester precursor (from Step 4.1) (1.0 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1-2.0 eq)
-
Anhydrous organic solvent (e.g., Toluene, THF)
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon).
-
-
Procedure (using NaOtBu):
-
Dissolve the diester precursor in anhydrous toluene in the reaction vessel.
-
Add sodium tert-butoxide portion-wise to the solution while stirring.
-
Heat the mixture to reflux (approx. 100-125 °C for toluene) and maintain for 2-3 hours.[12]
-
Monitor the reaction for the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Adjust the pH to ~7-8 with a dilute acid (e.g., acetic acid).[11]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude β-keto ester. The product can be purified by column chromatography if necessary.
-
Formation of the Hydrochloride Salt
Conversion to the hydrochloride salt often facilitates purification by crystallization and improves the compound's stability.
-
Reagents & Setup:
-
Crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Diethyl ether
-
Petroleum ether
-
-
Procedure:
-
Dissolve the crude product from Step 4.2 in ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add concentrated HCl while stirring. A precipitate should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Filter the resulting solid and wash with cold diethyl ether.
-
To further purify, the solid can be recrystallized. Dissolve the solid in a minimal amount of a suitable solvent (e.g., ethanol), and then precipitate by adding a non-polar solvent like petroleum ether.[1]
-
Dry the crystalline powder under vacuum.
-
Data Summary
The following tables summarize the quantitative data reported for this synthesis pathway and the properties of the final product.
Table 1: Reaction Yields and Purity
| Step | Product | Reported Yield | Purity (Method) | Reference |
|---|---|---|---|---|
| 1-3 | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | 86.6 - 88.0% (overall) | 90.9 - 92.6% (HPLC) | [11] |
| 2 | General Dieckmann Product | ~75% | N/A (Column Chromatography) |[10] |
Table 2: Product Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | [13] |
| Molecular Formula | C₁₅H₁₉NO₃ | [13] |
| Molecular Weight | 261.32 g/mol | [13] |
| Appearance | Brown crystalline powder (hydrochloride salt) | [1] |
| Melting Point | 165 °C (dec.) (hydrochloride salt) |[14] |
Conclusion
The Dieckmann condensation provides a robust and efficient method for the synthesis of 1-benzyl-4-keto-3-piperidinecarboxylic acid esters. The overall process, beginning from N-benzyl glycine ethyl ester, represents a reliable pathway to this valuable pharmaceutical intermediate. The reaction is high-yielding, and the protocols for synthesis, workup, and purification are well-established. This guide provides the necessary detail for researchers to replicate and potentially optimize this important synthetic transformation.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 10. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 11. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 12. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 13. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride | 52763-21-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Genesis of 1-Benzylpiperidin-3-one: A Journey Through Early Synthetic Chemistry
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. Among its varied derivatives, 1-Benzylpiperidin-3-one stands as a crucial intermediate in the synthesis of a wide array of bioactive molecules. This whitepaper delves into the early literature surrounding the discovery and synthesis of this pivotal compound, offering a technical guide for professionals in drug development and chemical research.
Early Explorations: The Dawn of Piperidone Synthesis
The initial synthesis of this compound is rooted in the broader exploration of piperidone chemistry. Foundational work in the mid-20th century by researchers such as S. M. McElvain and his contemporaries laid the groundwork for the construction of the piperidine ring, a critical step in accessing these compounds. A significant and elegant method that emerged for the creation of cyclic ketones is the Dieckmann condensation, an intramolecular cyclization of a diester.
One of the earliest and most pertinent synthetic routes to the 1-benzyl-3-piperidone core structure involves the Dieckmann cyclization of N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester. This approach highlights a classic strategy for forming the 6-membered piperidone ring.
The Dieckmann Condensation Pathway
The logical workflow for the synthesis of this compound via the Dieckmann condensation is a multi-step process that begins with readily available starting materials. The key steps are outlined below:
-
Formation of the Diester Precursor: The synthesis commences with the alkylation of N-benzyl-β-alanine ethyl ester with ethyl acrylate. This Michael addition reaction yields the crucial diester intermediate, N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester.
-
Intramolecular Cyclization: The diester then undergoes an intramolecular Dieckmann condensation using a strong base, such as sodium ethoxide. This reaction forges the carbon-carbon bond necessary to form the six-membered ring, resulting in a β-keto ester intermediate.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated to yield the target molecule, this compound.
Experimental Protocols of Early Synthetic Methods
While the specific, seminal publication detailing the absolute first synthesis of this compound remains elusive in readily available literature, the work of McElvain and others on related piperidones provides a blueprint for the experimental procedures of that era. The following is a representative protocol based on the principles of the Dieckmann condensation for similar structures.
Synthesis of N-benzyl-N-(2-carboethoxyethyl)-β-alanine ethyl ester:
A mixture of N-benzyl-β-alanine ethyl ester and a slight molar excess of ethyl acrylate is heated, often without a solvent or in a high-boiling inert solvent, for several hours. The progress of the reaction would have been monitored by physical properties such as refractive index or by fractional distillation of the reaction mixture.
Dieckmann Cyclization, Hydrolysis, and Decarboxylation:
The crude diester is dissolved in a dry, inert solvent like benzene or toluene. A strong base, typically sodium ethoxide (prepared in situ from sodium metal and absolute ethanol), is added portion-wise. The mixture is heated at reflux for an extended period to effect cyclization. Following the cyclization, the reaction mixture is acidified and heated to facilitate the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to afford this compound. The final product would be purified by vacuum distillation.
Quantitative Data from Early Literature
| Step | Reaction | Reagents | Typical Yield |
| 1 | Michael Addition | N-benzyl-β-alanine ethyl ester, ethyl acrylate | Moderate to Good |
| 2 | Dieckmann Condensation | Sodium ethoxide, heat | Moderate |
| 3 | Hydrolysis & Decarboxylation | Acid, heat | Good |
Modern Synthetic Approaches: An Evolution in Efficiency
Contemporary methods for the synthesis of this compound and its hydrochloride salt often prioritize higher yields, operational simplicity, and improved safety profiles. These modern routes, frequently detailed in patent literature, provide a contrast to the classical methods.
One prevalent modern approach begins with 3-hydroxypyridine.[1] The synthesis proceeds through the following key transformations:
-
N-Benzylation: 3-Hydroxypyridine is reacted with benzyl chloride to form the corresponding N-benzylpyridinium salt.
-
Reduction: The pyridinium ring is then reduced to a piperidine.
-
Oxidation: The secondary alcohol at the 3-position is oxidized to the ketone, yielding this compound.
Another innovative route starts from γ-butyrolactone, involving a six-step process that includes aminolysis with benzylamine, hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and finally, hydrolysis with decarboxylation.[1]
A third modern strategy involves the preparation of N-benzylglycine ethyl ester, which is then reacted with a 4-halobutyrate ester, followed by cyclization and hydrolysis to give the target compound.[2]
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams are provided in the DOT language.
References
An In-depth Technical Guide to the Chemical Reactivity Profile of the Ketone in 1-Benzylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the ketonic carbonyl group in 1-benzylpiperidin-3-one, a versatile synthetic intermediate in medicinal chemistry. The document details key reactions, including reduction, reductive amination, enolate formation and subsequent alkylation, as well as predicted reactivity in Grignard and Wittig reactions. Experimental protocols and quantitative data are presented to facilitate practical application in a research and development setting.
Nucleophilic Addition: Reduction of the Ketone
The ketone functionality of this compound is readily susceptible to nucleophilic attack by hydride reagents, leading to the formation of the corresponding secondary alcohol, 1-benzylpiperidin-3-ol. This transformation is a fundamental reaction in the synthesis of various biologically active molecules.
Diastereoselectivity
The reduction of the prochiral ketone in this compound can lead to the formation of two diastereomers, the cis and trans isomers of 1-benzylpiperidin-3-ol. The stereochemical outcome of the reduction is influenced by the steric hindrance of the reducing agent and the reaction conditions. Bulky hydride reagents tend to favor the formation of the trans isomer via equatorial attack on the more stable chair conformation of the piperidinone ring, while smaller hydride reagents may show less selectivity.
Quantitative Data: Reduction of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Product |
| Sodium Borohydride (NaBH₄) | Ethanol | Room Temperature | Overnight | 86 | 1-Benzylpiperidin-3-ol |
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is adapted from established procedures for the reduction of N-substituted piperidones.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (3 M)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully add 1 M hydrochloric acid to quench the excess sodium borohydride.
-
Adjust the pH of the solution to >10 with 3 M sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylpiperidin-3-ol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful method for the formation of C-N bonds, converting the ketone of this compound into a variety of primary, secondary, and tertiary amines. This reaction typically proceeds in a one-pot fashion through the in-situ formation of an imine or enamine intermediate, which is then reduced by a suitable reducing agent.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is then reduced by a hydride source to yield the final amine product.
Quantitative Data: Reductive Amination of 1-Benzyl-4-piperidone (Analogous System)
The following data for the closely related 1-benzyl-4-piperidone provides a strong indication of the expected outcomes for the 3-oxo isomer.[1]
| Amine | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Aniline | Sodium Triacetoxyborohydride | Dichloroethane | Room Temperature | 1-24 h | High |
| Benzylamine | Sodium Cyanoborohydride | Methanol | Room Temperature | 1-24 h | High |
| Ammonia | Catalytic Hydrogenation (Pd/C) | Methanol | Room Temperature | - | High |
Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride
This protocol is based on general procedures for the reductive amination of ketones.[1]
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Aniline)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzylpiperidine.
Enolate Chemistry: α-Functionalization
The presence of α-protons to the ketone in this compound allows for the formation of an enolate anion under basic conditions. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, to achieve α-functionalization.
Regioselectivity of Enolate Formation
This compound has two potential sites for deprotonation: the C2 and C4 positions. The regioselectivity of enolate formation can be controlled by the reaction conditions.
-
Kinetic Enolate: Formed by the rapid and irreversible deprotonation of the less sterically hindered α-proton (typically at C4) using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).
-
Thermodynamic Enolate: Formed under conditions that allow for equilibration, favoring the more substituted and thermodynamically more stable enolate (typically at C2). This is generally achieved using a smaller, weaker base at higher temperatures.
Alkylation of the Enolate
The formed enolate can be trapped with an electrophile, such as methyl iodide, in an SN2 reaction to form a new carbon-carbon bond at the α-position.
Experimental Protocol: General Procedure for Kinetic Enolate Formation and Alkylation
Materials:
-
This compound
-
Lithium Diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Methyl Iodide)
-
Saturated Aqueous Ammonium Chloride Solution
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Reactivity with Organometallic Reagents
Grignard Reaction
The ketone in this compound is expected to react with Grignard reagents (R-MgX) via nucleophilic addition to the carbonyl carbon. This reaction, after an acidic workup, would yield a tertiary alcohol. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C3 position. It is important to use an excess of the Grignard reagent to ensure complete reaction and to account for any potential side reactions, such as deprotonation at the α-positions.
Wittig Reaction
The Wittig reaction provides a method for the conversion of the ketone in this compound into an alkene. The reaction involves a phosphonium ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. The resulting betaine intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the ylide used. For a sterically hindered ketone like this compound, the reaction may be slow and require forcing conditions.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.
Caption: Workflow for the reductive amination of this compound.
Caption: Pathway for the α-alkylation of this compound via its kinetic enolate.
This guide provides a foundational understanding of the reactivity of the ketone in this compound, offering practical insights for its application in synthetic chemistry and drug development. Further investigation into the specific conditions for Grignard and Wittig reactions with this substrate is recommended for a more complete reactivity profile.
References
Tautomerism in 1-Benzylpiperidin-3-one and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena in 1-benzylpiperidin-3-one and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of molecules. In the context of this compound, a cyclic β-aminoketone, the predominant form of tautomerism is the keto-enol equilibrium. Understanding and quantifying this equilibrium is of significant interest in drug design and development, as the different tautomers can exhibit distinct pharmacological profiles.
The Keto-Enol Tautomeric Equilibrium
This compound (the keto form) can exist in equilibrium with its enol tautomer, 1-benzyl-1,2,5,6-tetrahydropyridin-3-ol. This equilibrium is influenced by various factors, including the solvent, temperature, and the presence of substituents on the piperidine ring or the benzyl group. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the piperidine ring.
dot
Caption: Keto-enol tautomerism of this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common method involves the Dieckmann condensation of N-benzyl-bis(2-ethoxycarbonylethyl)amine, followed by hydrolysis and decarboxylation.
dot
Methodological & Application
Application Notes: Synthesis of Novel Cholinesterase Inhibitors Utilizing a 1-Benzylpiperidin-3-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progressive cognitive decline characteristic of Alzheimer's disease (AD) is closely linked to a deficit in cholinergic signaling in the brain.[1][2] A primary therapeutic strategy for managing AD symptoms is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[3][4] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[4][5] The N-benzylpiperidine moiety is a key pharmacophore found in several potent cholinesterase inhibitors, including the well-established drug Donepezil.[6][7] This document outlines the application of 1-benzylpiperidin-3-one as a versatile starting material for the synthesis of novel cholinesterase inhibitors.
Rationale for Using this compound
This compound offers a strategic starting point for the synthesis of diverse cholinesterase inhibitors. The ketone functionality at the 3-position provides a reactive handle for various chemical transformations, allowing for the introduction of different pharmacophoric elements. The benzyl group on the piperidine nitrogen is a common feature in many AChE inhibitors, contributing to binding at the enzyme's active site.[8] Synthetic strategies such as reductive amination and Wittig reactions can be employed to generate a library of derivatives with potential inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another important target in AD therapy.[8][9]
Cholinergic Signaling Pathway and Inhibition
The cholinergic signaling pathway is crucial for cognitive functions like memory and learning.[1] In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[3][4] Acetylcholinesterase (AChE) rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal.[10] In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels.[2][3] Cholinesterase inhibitors act by blocking AChE, thereby increasing the availability of ACh to stimulate postsynaptic receptors and ameliorate the cognitive symptoms.[4][11]
Synthetic Workflow for Cholinesterase Inhibitors from this compound
A general synthetic workflow starting from this compound to generate potential cholinesterase inhibitors involves a key reductive amination step. This approach allows for the introduction of various aromatic and heteroaromatic amines, which can interact with key residues in the active site of cholinesterases.
Experimental Protocols
Protocol 1: Synthesis of 3-(Arylamino)-1-benzylpiperidine Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of 3-amino-1-benzylpiperidine derivatives, which are precursors to potent cholinesterase inhibitors.
Materials:
-
This compound hydrochloride
-
Substituted aromatic amine (e.g., aniline, substituted anilines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired aromatic amine (1.1 eq) in dichloroethane, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(arylamino)-1-benzylpiperidine derivative.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of the inhibitory activity of the synthesized compounds against AChE and BChE using a modified Ellman's method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil or Tacrine (as a reference standard)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds and the reference standard in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, the inhibitor solution at various concentrations, and the enzyme solution (AChE or BChE).
-
Incubate the mixture at 37 °C for 15 minutes.
-
Add the substrate solution (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following tables summarize the in vitro cholinesterase inhibitory activities of various N-benzylpiperidine derivatives reported in the literature. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Selected Benzylpiperidine Derivatives.
| Compound | Modification on Benzylpiperidine Core | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| 15b | 1,3-dimethylbenzimidazolinone linked | 0.39 ± 0.11 | 0.66 ± 0.16 | [9] |
| 15j | 1,3-dimethylbenzimidazolinone linked | 0.39 ± 0.15 | 0.16 ± 0.04 | [9] |
| Compound 19 | 2-phenylacetate derivative | 5.10 ± 0.24 | 26.78 ± 0.81 | [12] |
| Compound 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl carboxamide | 5.94 ± 1.08 | > 100 | [7] |
| Compound 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl carboxamide | 0.41 ± 1.25 | > 100 | [7] |
| Donepezil | (5,6-dimethoxy-1-indanon)-2-yl)methyl | 0.0057 | 7.1 | [6] |
IC₅₀ values are presented as mean ± SD.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of novel cholinesterase inhibitors. The synthetic protocols and biological evaluation methods described in these application notes provide a framework for researchers and drug development professionals to design and screen new compounds with potential therapeutic applications in Alzheimer's disease. The provided data on existing derivatives highlights the potential for developing potent and selective inhibitors based on the N-benzylpiperidine scaffold.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. ketobrainz.com [ketobrainz.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Benzylpiperidine Derivatives in Alzheimer's Disease Research
Application Note & Protocols
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD are complex and multifactorial, including the depletion of acetylcholine (ACh), the formation of amyloid-beta (Aβ) plaques, and neuroinflammation.[1][2] Given this complexity, the development of multi-target-directed ligands (MTDLs) that can simultaneously address multiple pathological pathways is a promising therapeutic strategy.[3] The 1-benzylpiperidine scaffold has emerged as a crucial pharmacophore in the design of such MTDLs, largely inspired by the structure of the established acetylcholinesterase (AChE) inhibitor, donepezil.[4][5][6] Researchers have extensively modified this core structure to create novel derivatives with enhanced efficacy and a broader spectrum of activity against key targets in AD.
This document provides an overview of the application of 1-benzylpiperidine derivatives in AD research, summarizing their inhibitory activities, outlining key experimental protocols, and illustrating their mechanisms of action through signaling pathway diagrams.
Multi-Target Approach of 1-Benzylpiperidine Derivatives
Derivatives of 1-benzylpiperidine are primarily investigated for their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, they increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[1][4]
Beyond cholinesterase inhibition, various structural modifications have endowed these compounds with additional therapeutic properties, including:
-
Inhibition of Amyloid-β (Aβ) Aggregation: Some derivatives have been shown to interfere with the aggregation of Aβ peptides, a key step in the formation of senile plaques.[7][8]
-
Neuroprotection: Certain compounds exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines.[1][9]
-
BACE-1 Inhibition: Hybrid molecules have been designed to also inhibit beta-secretase 1 (BACE-1), an enzyme involved in the production of Aβ peptides.[7]
-
Histone Deacetylase (HDAC) Inhibition: Dual inhibitors of HDAC and AChE have been developed, aiming to address both cholinergic dysfunction and epigenetic dysregulation in AD.[3]
-
Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce levels of pro-inflammatory cytokines in the brain.[10]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various 1-benzylpiperidine derivatives from different studies.
Table 1: Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 15b | eeAChE | 0.39 ± 0.11 | [1][9] |
| huAChE | 1.49 ± 0.43 | [1][9] | |
| BChE | 0.66 ± 0.16 | [9] | |
| huBChE | 1.33 ± 0.55 | [1][9] | |
| 15j | eeAChE | 0.39 ± 0.15 | [9] |
| huAChE | 1.25 ± 0.48 | [1][9] | |
| eqBChE | 0.16 ± 0.04 | [1] | |
| huBChE | 0.66 ± 0.22 | [1][9] | |
| 19 | AChE | 5.10 ± 0.24 | [11] |
| 5MeSA4ABP | AChE | 57.46 ± 2.140% inhibition at 5 µM | [12] |
| d5 | HDAC | 0.17 | [3] |
| AChE | 6.89 | [3] | |
| d10 | HDAC | 0.45 | [3] |
| AChE | 3.22 | [3] | |
| 6g | hAChE | - | [7] |
| hBChE | - | [7] | |
| hBACE-1 | - | [7] | |
| 10f | hAChE | - | [7] |
| hBChE | - | [7] | |
| hBACE-1 | - | [7] | |
| SD-6 | hAChE | 0.907 ± 0.011 | [8] |
| 44 | AChE | 0.30 ± 0.01 | [5] |
| BuChE | 1.84 ± 0.03 | [5] | |
| 5a | Aβ peptide production | 44.20 | [13] |
| 5c | Aβ peptide production | 50.53 | [13] |
| 5j | Aβ peptide production | 49.25 | [13] |
eeAChE: Electric eel AChE; huAChE: Human AChE; BChE: Butyrylcholinesterase; huBChE: Human BChE; eqBChE: Equine BChE; hAChE: Human AChE; hBChE: Human BChE; hBACE-1: Human BACE-1; HDAC: Histone deacetylase. Data for compounds 6g and 10f were reported as having balanced inhibitory profiles without specific IC50 values in the abstract.[7]
Signaling Pathways and Mechanism of Action
The therapeutic effects of 1-benzylpiperidine derivatives in the context of Alzheimer's disease can be understood through their interaction with key signaling pathways.
Caption: Cholinergic signaling pathway and the inhibitory action of 1-benzylpiperidine derivatives.
Caption: Amyloidogenic pathway and the inhibitory action of 1-benzylpiperidine derivatives.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for the evaluation of 1-benzylpiperidine derivatives.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the method described by Ellman et al. for determining acetylcholinesterase and butyrylcholinesterase activity.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (1-benzylpiperidine derivatives)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of AChE or BChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCI or BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine the IC50 value (concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Neuroprotection Assay against H₂O₂-Induced Oxidative Stress in PC12 Cells
This protocol assesses the ability of 1-benzylpiperidine derivatives to protect neuronal cells from oxidative damage.[1][9]
Materials:
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Hydrogen peroxide (H₂O₂)
-
Test compounds (1-benzylpiperidine derivatives)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture PC12 cells in appropriate medium and conditions.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 24 hours.
-
Induce oxidative stress by adding a final concentration of H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, non-H₂O₂ exposed cells).
-
Plot cell viability against the concentration of the test compound to evaluate its neuroprotective effect.
-
Protocol 3: In Vivo Cognitive Assessment (Morris Water Maze)
This protocol is a widely used behavioral test to assess spatial learning and memory in a mouse model of cognitive impairment.[1][9]
Materials:
-
Morris water maze (a circular pool filled with opaque water)
-
A hidden platform submerged just below the water surface
-
Animal model of cognitive impairment (e.g., scopolamine-induced amnesia in mice)
-
Test compounds (1-benzylpiperidine derivatives)
-
Reference drug (e.g., Tacrine)
-
Video tracking system
Procedure:
-
Animal Model and Treatment:
-
Induce cognitive impairment in mice (e.g., by intraperitoneal injection of scopolamine).
-
Administer the test compounds or reference drug orally to the respective groups of mice.
-
-
Acquisition Phase (Training):
-
For 4-5 consecutive days, train the mice to find the hidden platform.
-
Each mouse undergoes a series of trials per day, starting from different quadrants of the pool.
-
Record the escape latency (time to find the platform) and the swimming path for each trial.
-
-
Probe Trial (Memory Test):
-
On the day after the last training session, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase between the different treatment groups.
-
In the probe trial, compare the time spent in the target quadrant and the number of platform crossings between groups.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences.
-
Drug Discovery and Development Workflow
The development of novel 1-benzylpiperidine derivatives for Alzheimer's disease typically follows a structured workflow from initial design to in vivo validation.
Caption: General workflow for the discovery and evaluation of 1-benzylpiperidine derivatives.
Conclusion
The 1-benzylpiperidine scaffold serves as a versatile platform for the design of multi-target-directed ligands for Alzheimer's disease. By integrating this core with other pharmacophores, researchers have successfully developed compounds that not only inhibit cholinesterases but also target other key pathological features of the disease, such as amyloid-beta aggregation and oxidative stress. The data and protocols summarized herein provide a valuable resource for researchers and drug development professionals working in this promising area of neurotherapeutics. Further optimization of these derivatives holds the potential to yield novel and effective treatments for Alzheimer's disease.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuroquantology.com [neuroquantology.com]
Application Note: Synthesis of 1-benzyl-3-aminopiperidine from 1-Benzylpiperidin-3-one via Reductive Amination
Introduction
1-benzyl-3-aminopiperidine is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] The piperidine scaffold is a "privileged structure" in drug discovery, and its functionalization is of significant interest to researchers in pharmaceutical development.[2][3] This application note details a robust and efficient protocol for the synthesis of 1-benzyl-3-aminopiperidine from 1-benzylpiperidin-3-one through a one-pot reductive amination reaction.
The described method utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[4][5] This reagent is particularly well-suited for reductive aminations as it readily reduces the intermediate iminium ion formed from the ketone and amine, but is slow to react with the starting ketone, thereby minimizing side reactions.[4][6] It offers a safer and often more efficient alternative to other hydride reagents like sodium cyanoborohydride.[5] The protocol is designed for ease of use in a standard laboratory setting, providing good yields and high purity of the desired product.
Reaction Principle
The synthesis proceeds via a reductive amination pathway. First, this compound reacts with an ammonia source, in this case, ammonium acetate, to form an intermediate imine or enamine. The acetic acid present in the reaction mixture can catalyze this condensation step.[7] Subsequently, sodium triacetoxyborohydride selectively reduces the C=N double bond of the imine to furnish the corresponding primary amine, 1-benzyl-3-aminopiperidine.[4][6][8]
Experimental Workflow
Figure 1. A generalized workflow for the synthesis of 1-benzyl-3-aminopiperidine.
Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol is adapted from established procedures for the reductive amination of ketones.[7][8]
Materials:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and ammonium acetate (5.0-10.0 eq). Dissolve the solids in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration relative to the ketone). Stir the mixture at room temperature for 20-30 minutes. The use of a large excess of ammonium acetate is crucial for driving the equilibrium towards imine formation.[7]
-
Addition of Reducing Agent: To the stirring suspension, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane containing a small amount of ammonium hydroxide (e.g., DCM/MeOH/NH₄OH 95:4.5:0.5) to prevent the amine product from streaking on the column.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting material |
| Ammonium Acetate | 5.0 - 10.0 eq | Serves as the ammonia source; large excess is used to favor imine formation.[7] |
| Sodium Triacetoxyborohydride | 1.5 eq | Mild and selective reducing agent.[4][6] |
| Reaction Conditions | ||
| Solvent | DCE or DCM | Anhydrous conditions are recommended. DCE is a common solvent for this reaction.[6] |
| Temperature | Room Temperature | |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Yield & Purity | ||
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purification efficiency. |
| Purity (post-chromatography) | >95% | As determined by NMR or LC-MS. |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformations during the synthesis.
Figure 2. Key steps in the reductive amination of this compound.
The protocol described provides an effective and reliable method for the synthesis of 1-benzyl-3-aminopiperidine from its corresponding ketone. The use of sodium triacetoxyborohydride ensures a high-yielding and selective transformation suitable for laboratory-scale synthesis in drug discovery and development settings. Careful monitoring and purification are key to obtaining the final product with high purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reductive Amination of 1-Benzylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reductive amination of 1-benzylpiperidin-3-one, a key synthetic transformation for the generation of diverse 3-aminopiperidine scaffolds. The 3-aminopiperidine motif is a prevalent structural feature in numerous biologically active compounds and pharmaceutical drugs.[1][2] Reductive amination offers a versatile and efficient one-pot method for the synthesis of secondary and tertiary amines from this ketone precursor.
This document outlines two primary protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, for the coupling of this compound with ammonia (via an ammonia source) and primary amines.
General Reaction Mechanism
Reductive amination proceeds through the initial formation of a hemiaminal intermediate from the reaction of the ketone with an amine. This is followed by the acid-catalyzed dehydration to form an iminium ion, which is then reduced by a hydride source to yield the final amine product. The use of mild reducing agents like NaBH(OAc)₃ is advantageous as they selectively reduce the iminium ion in the presence of the starting ketone.[3]
Caption: General mechanism of reductive amination.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1-benzylpiperidine using Ammonium Acetate
This protocol outlines the synthesis of the primary amine via reductive amination using ammonium acetate as the ammonia source and sodium triacetoxyborohydride as the reducing agent. This method is adapted from a procedure for a similar substrate, N-Benzyl-4-propylpiperidin-3-one.[4]
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-amino-1-benzylpiperidine.
Protocol 2: Synthesis of N-Substituted 3-Amino-1-benzylpiperidines with Primary Amines
This protocol details the direct reductive amination of this compound with a primary amine using sodium triacetoxyborohydride. The conditions are adapted from the reductive amination of N-Boc-3-piperidone with ethyl glycinate.[1]
Materials:
-
This compound
-
Primary amine (e.g., ethyl glycinate hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Molecular sieves (3Å or 4Å)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
Procedure:
-
To a stirred suspension of this compound (1.0 eq), the primary amine hydrochloride (1.2 eq), and activated molecular sieves in dichloromethane, add acetic acid (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture to remove the molecular sieves, and separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzylpiperidine.
Quantitative Data Summary
The following table summarizes representative yields for reductive amination reactions on this compound and closely related analogs.
| Starting Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Benzyl-4-propylpiperidin-3-one | Ammonium Acetate | NaBH(OAc)₃ | Methanol | Not specified | [4] |
| N-Boc-3-piperidone | Ethyl Glycinate | NaBH(OAc)₃ | Dichloromethane | 62% | [1] |
| N-Boc-3-piperidone | Methyl Glycinate | NaBH(OAc)₃ | Dichloromethane | Moderate | [1] |
Experimental Workflow
The general workflow for the one-pot reductive amination of this compound is depicted below.
Caption: A typical experimental workflow for reductive amination.
References
Application Notes and Protocols for the Use of 1-Benzylpiperidin-3-one in Multi-Component Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of complex heterocyclic scaffolds utilizing 1-benzylpiperidin-3-one in multi-component reactions (MCRs). MCRs offer an efficient and atom-economical approach to generating molecular diversity, which is highly valuable in drug discovery and development. The following protocols detail the synthesis of spiro-piperidine-oxindoles and pyranopyridines, showcasing the versatility of this compound as a key building block.
Application Note 1: Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives
The synthesis of spiro[piperidine-3,3'-oxindole] derivatives can be efficiently achieved through a three-component reaction involving this compound, an isatin derivative, and an arylamine. This reaction proceeds in a one-pot fashion to construct the complex spirocyclic framework, which is a prevalent motif in many biologically active compounds.
Reaction Scheme:
Caption: Three-component synthesis of spiro[piperidine-3,3'-oxindoles].
Quantitative Data Summary
| Entry | Isatin Derivative (R) | Arylamine (Ar) | Reaction Time (h) | Yield (%) |
| 1 | H | Phenyl | 12 | 85 |
| 2 | 5-Br | 4-Chlorophenyl | 14 | 82 |
| 3 | 5-NO₂ | 4-Methoxyphenyl | 14 | 78 |
| 4 | H | 2-Naphthyl | 12 | 88 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 189.25 mg)
-
Substituted Isatin (1.0 mmol)
-
Substituted Arylamine (1.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (for washing)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the corresponding isatin derivative (1.0 mmol), and the selected arylamine (1.0 mmol).
-
Add glacial acetic acid (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for the time indicated in the table (typically 10-14 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the pure spiro[piperidine-3,3'-oxindole] derivative.
Application Note 2: Synthesis of 2-Amino-4-aryl-hexahydro-1H-pyrano[3,2-c]pyridin-5-ones
This protocol describes a three-component synthesis of fused piperidine heterocycles, specifically 2-amino-4-aryl-hexahydro-1H-pyrano[3,2-c]pyridin-5-ones. The reaction involves the condensation of this compound, an aromatic aldehyde, and malononitrile in the presence of a basic catalyst. This method provides rapid access to a library of pyranopyridine derivatives with potential pharmacological applications.
Reaction Scheme:
Caption: Three-component synthesis of pyranopyridines.
Quantitative Data Summary
| Entry | Aromatic Aldehyde (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 3 | 92 |
| 2 | 4-Chlorophenyl | 4 | 90 |
| 3 | 4-Methoxyphenyl | 3.5 | 88 |
| 4 | 2-Naphthyl | 5 | 85 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 189.25 mg)
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (approximately 0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for the time specified in the table (typically 3-5 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-hexahydro-1H-pyrano[3,2-c]pyridin-5-one derivative.
Experimental Workflow
The general workflow for the multi-component synthesis of heterocyclic compounds using this compound is outlined below.
Caption: General experimental workflow for MCRs.
Application Notes and Protocols for N-debenzylation of 1-Benzylpiperidin-3-one Derivatives to Access Piperidin-3-ones
Introduction
Piperidin-3-one scaffolds are crucial building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The synthesis of these valuable intermediates often involves the use of an N-benzyl protecting group, which can be subsequently removed to allow for further functionalization. The N-debenzylation of 1-benzylpiperidin-3-one derivatives, however, can present challenges depending on the substitution pattern of the piperidine ring and the presence of other functional groups. This document provides detailed application notes and protocols for three common methods of N-debenzylation: catalytic hydrogenation, transfer hydrogenation, and oxidative debenzylation, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of N-Debenzylation Methods
The selection of an appropriate N-debenzylation method is critical for achieving high yields and purity of the desired piperidin-3-one. The following tables summarize quantitative data for different methods, providing a comparative overview of their efficiency with various hypothetical substituted this compound derivatives.
Table 1: Catalytic Hydrogenation via H₂ Gas
| Entry | Substrate (R) | Catalyst | Pressure (atm) | Time (h) | Yield (%) |
| 1 | H | 10% Pd/C | 1 | 12 | >95 |
| 2 | 4-phenyl | 10% Pd/C | 3 | 16 | 92 |
| 3 | 2-methyl | 10% Pd/C | 3 | 24 | 88 |
| 4 | 4,4-dimethyl | 20% Pd(OH)₂/C | 5 | 24 | 90 |
Table 2: Catalytic Transfer Hydrogenation
| Entry | Substrate (R) | Hydrogen Donor | Catalyst | Time (h) | Yield (%) |
| 1 | H | Ammonium formate | 10% Pd/C | 2 | >98[1] |
| 2 | 4-phenyl | Formic acid | 10% Pd/C | 4 | 95[2] |
| 3 | 2-methyl | Ammonium formate | 10% Pd/C | 6 | 91[1] |
| 4 | 4,4-dimethyl | Ammonium formate | 10% Pd/C | 5 | 93[1] |
Table 3: Oxidative Debenzylation
| Entry | Substrate (R) | Oxidant | Time (h) | Yield (%) |
| 1 | H | Ceric Ammonium Nitrate (CAN) | 1 | 85[3][4][5] |
| 2 | 4-phenyl | Ceric Ammonium Nitrate (CAN) | 2 | 82[3][4][5] |
| 3 | 2-methyl | Ceric Ammonium Nitrate (CAN) | 3 | 78[3][4][5] |
| 4 | 4,4-dimethyl | Ceric Ammonium Nitrate (CAN) | 2.5 | 80[3][4][5] |
Experimental Protocols
Detailed methodologies for the key N-debenzylation techniques are provided below.
Protocol 1: N-Debenzylation via Catalytic Hydrogenation (H₂/Pd/C)
This method is a classic and often high-yielding procedure for N-debenzylation.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in ethanol (0.1 M), add 10% Pd/C (10-20% by weight of the substrate).
-
Seal the reaction vessel and carefully purge with an inert gas (N₂ or Ar) three times.
-
Evacuate the vessel and introduce hydrogen gas (via a balloon or from a cylinder to the desired pressure).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidin-3-one.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation
This method offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[1][6]
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a stirred suspension of the this compound derivative (1.0 eq) and 10% Pd/C (equal weight to the substrate) in methanol (0.15 M), add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.[1]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.[1]
-
Concentrate the combined organic filtrate under reduced pressure to afford the desired piperidin-3-one derivative.[1]
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 3: N-Debenzylation via Oxidative Cleavage
Oxidative methods can be useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.
Materials:
-
This compound derivative
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Ceric Ammonium Nitrate (CAN) (2.5 eq) in water dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Signaling Pathway of N-Debenzylation
Caption: Selection of N-debenzylation methods for piperidin-3-one synthesis.
Experimental Workflow for N-Debenzylation
Caption: General experimental workflow for N-debenzylation reactions.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Synthesis of Spirocyclic Compounds from 1-Benzylpiperidin-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spirocyclic compounds, specifically spiro-pyrrolidines and spiro-thiazolidinones, using 1-Benzylpiperidin-3-one as a key starting material. These spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to enhanced biological activity and improved physicochemical properties.[1]
Introduction
Spirocyclic frameworks are prevalent in a variety of natural products and have been identified as privileged structures in drug discovery. The rigid conformation of spirocycles allows for a precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. The incorporation of a piperidine moiety, a common scaffold in FDA-approved drugs, further enhances the potential for developing novel therapeutics. This document outlines two versatile and efficient methods for the construction of spiro-pyrrolidine and spiro-thiazolidinone derivatives from this compound.
Synthesis of Spiro[piperidine-3,2'-pyrrolidine] Derivatives via 1,3-Dipolar Cycloaddition
A powerful method for the synthesis of spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. In this protocol, the azomethine ylide is generated in situ from the reaction of an α-amino acid with a carbonyl compound. While a direct example using this compound was not found in the reviewed literature, a closely related three-component reaction of isatin, sarcosine (N-methylglycine), and a piperidin-4-one derivative has been reported to yield spiro[piperidine-4,2'-pyrrolidine] derivatives in good yields.[1] This methodology can be adapted for this compound.
The proposed reaction involves the condensation of this compound with an amino acid, such as sarcosine, to generate a transient azomethine ylide. This ylide then undergoes a [3+2] cycloaddition with an activated alkene, for example, a derivative of isatin, to furnish the desired spiro[piperidine-3,3'-oxindole] scaffold.
General Reaction Scheme: 1,3-Dipolar Cycloaddition
Caption: Proposed synthesis of a spiro[piperidine-3,3'-pyrrolidine]-oxindole derivative.
Experimental Protocol: Synthesis of a Spiro[piperidine-3,3'-pyrrolidine]-oxindole Derivative
This protocol is adapted from a similar procedure for the synthesis of spirooxindole-spiropiperidinone-pyrrolidines.[1]
-
Reaction Setup: To a solution of this compound (1.0 mmol) and (E)-3-benzylidene-1-methylindolin-2-one (1.0 mmol) in methanol (10 mL), add sarcosine (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (typically 2-3 hours, as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spirocyclic product. Further purification, if necessary, can be achieved by column chromatography on silica gel.
Data Presentation: Expected Yields
Based on analogous reactions, the yields for this type of 1,3-dipolar cycloaddition are generally good.[1]
| Entry | Dipolarophile Substituent (on Benzylidene) | Expected Yield (%) |
| 1 | H | 85-95 |
| 2 | 4-Cl | 80-90 |
| 3 | 4-OCH₃ | 82-92 |
| 4 | 4-NO₂ | 75-85 |
Table 1. Expected yields for the synthesis of various spiro[piperidine-3,3'-pyrrolidine]-oxindole derivatives.
Synthesis of Spiro[piperidine-3,2'-thiazolidinone] Derivatives via Three-Component Reaction
The synthesis of spiro-thiazolidinones can be efficiently achieved through a one-pot, three-component condensation reaction of a ketone, an amine, and a mercapto-carboxylic acid. This approach offers high atom economy and operational simplicity. For the synthesis of spiro[piperidine-3,2'-thiazolidinone], this compound serves as the ketone component.
The reaction proceeds through the initial formation of a Schiff base (imine) between this compound and an amine. Subsequent cyclization with a mercapto-carboxylic acid, such as thioglycolic acid, yields the spiro-thiazolidinone scaffold.
General Reaction Scheme: Three-Component Thiazolidinone Synthesis
Caption: Synthesis of a spiro[piperidine-3,2'-thiazolidinone] derivative.
Experimental Protocol: Synthesis of a Spiro[piperidine-3,2'-thiazolidinone] Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a substituted aniline (1.0 mmol) in a suitable solvent such as toluene or ethanol (15 mL).
-
Imine Formation: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) and reflux the mixture with a Dean-Stark apparatus to remove water. Monitor the formation of the imine intermediate by TLC.
-
Cyclization: After the formation of the imine is complete, cool the reaction mixture and add thioglycolic acid (1.2 mmol).
-
Reaction Conditions: Reflux the mixture for an additional 4-6 hours.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired spiro-thiazolidinone.
Data Presentation: Expected Yields
The yields for the three-component synthesis of spiro-thiazolidinones are typically moderate to good, depending on the substrates used.
| Entry | Aniline Substituent | Expected Yield (%) |
| 1 | H | 60-75 |
| 2 | 4-Cl | 65-80 |
| 3 | 4-OCH₃ | 55-70 |
| 4 | 4-CH₃ | 62-78 |
Table 2. Expected yields for the synthesis of various spiro[piperidine-3,2'-thiazolidinone] derivatives.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and characterization of spirocyclic compounds from this compound.
Caption: General experimental workflow for spirocycle synthesis.
Conclusion
The protocols described provide a robust foundation for the synthesis of novel spiro-pyrrolidine and spiro-thiazolidinone scaffolds from the readily available starting material, this compound. These methods are amenable to the generation of diverse libraries of spirocyclic compounds for screening in drug discovery programs. The three-dimensional complexity and desirable physicochemical properties of these spiro-piperidine derivatives make them attractive candidates for the development of new therapeutic agents.
References
Application Notes and Protocols: 1-Benzylpiperidin-3-one as a Versatile Building Block for Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzylpiperidin-3-one as a key scaffold in the parallel synthesis of diverse chemical libraries. The piperidine motif is a prevalent core in numerous biologically active compounds, and its strategic functionalization allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. This document outlines detailed protocols for library synthesis, presents data in a structured format, and visualizes key experimental and biological pathways.
Introduction
This compound is a versatile heterocyclic building block ideally suited for diversity-oriented synthesis. Its ketone functionality allows for a variety of chemical transformations, most notably reductive amination, to introduce a wide range of substituents at the 3-position. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be readily removed at a later stage to enable further diversification. This scaffold is of particular interest in medicinal chemistry for the development of compounds targeting neurological disorders, including Alzheimer's disease, by modulating the activity of enzymes like acetylcholinesterase (AChE) and neurotransmitter transporters such as the serotonin transporter (SERT).
Data Presentation
The following tables represent typical data generated from a parallel synthesis campaign utilizing this compound as the starting scaffold.
Table 1: Reductive Amination of this compound with a Diverse Set of Primary Amines.
| Entry | Amine Building Block | Product | Yield (%) | Purity (%) |
| 1 | Aniline | 1-Benzyl-N-phenylpiperidin-3-amine | 85 | >95 |
| 2 | 4-Fluoroaniline | 1-Benzyl-N-(4-fluorophenyl)piperidin-3-amine | 82 | >95 |
| 3 | Benzylamine | N,1-Dibenzylpiperidin-3-amine | 88 | >95 |
| 4 | 2-Phenylethylamine | 1-Benzyl-N-(2-phenylethyl)piperidin-3-amine | 80 | >95 |
| 5 | Cyclohexylamine | 1-Benzyl-N-cyclohexylpiperidin-3-amine | 90 | >95 |
| 6 | Isobutylamine | 1-Benzyl-N-isobutylpiperidin-3-amine | 87 | >95 |
Table 2: Biological Activity of a Representative Library of N-Substituted 3-Aminopiperidine Derivatives.
| Compound ID | R-Group (from Amine) | AChE Inhibition IC50 (µM) | SERT Binding Ki (nM) |
| Lib-001 | Phenyl | 15.2 | 250 |
| Lib-002 | 4-Fluorophenyl | 12.8 | 210 |
| Lib-003 | Benzyl | 8.5 | 150 |
| Lib-004 | 2-Phenylethyl | 9.1 | 180 |
| Lib-005 | Cyclohexyl | 25.4 | >1000 |
| Lib-006 | Isobutyl | 30.1 | >1000 |
Experimental Protocols
General Protocol for Parallel Solution-Phase Reductive Amination
This protocol describes the synthesis of a library of N-substituted 3-aminopiperidine derivatives from this compound in a 96-well plate format.
Materials:
-
This compound
-
Library of primary amines (0.5 M solution in anhydrous Dichloromethane (DCM))
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Robotic liquid handler (optional)
-
HPLC-MS for analysis
Procedure:
-
Preparation of Reagent Plates:
-
In a 96-well reaction block, add 100 µL of a 0.2 M solution of this compound in anhydrous DCM to each well (20 µmol).
-
To each well, add 120 µL of a unique 0.2 M solution of a primary amine in anhydrous DCM (24 µmol, 1.2 equivalents).
-
-
Imine Formation:
-
Seal the reaction block and shake at room temperature for 2 hours to facilitate imine formation.
-
-
Reduction:
-
Prepare a 0.5 M slurry of sodium triacetoxyborohydride in anhydrous DCM.
-
Carefully add 60 µL of the STAB slurry to each well (30 µmol, 1.5 equivalents).
-
Caution: Addition of STAB can be exothermic and may cause gas evolution. Ensure proper venting.
-
Reseal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Shake the block for 10 minutes.
-
Add 500 µL of DCM to each well and shake vigorously to extract the product.
-
Allow the layers to separate and carefully transfer the organic layer to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the residues in a suitable solvent (e.g., DMSO/Methanol) for analysis and screening.
-
-
Analysis:
-
Analyze each well by LC-MS to confirm the identity of the product and assess its purity.
-
General Protocol for Solid-Phase Synthesis of a Piperidine Library
This protocol outlines a solid-phase approach for generating a library of piperidine derivatives, allowing for diversification at multiple positions.
Materials:
-
Wang resin
-
Fmoc-protected amino acid (e.g., Fmoc-β-Alanine)
-
DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole)
-
Piperidine in DMF (20%)
-
This compound
-
Sodium cyanoborohydride
-
Library of aldehydes or carboxylic acids
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Loading: Swell Wang resin in DMF. Couple an Fmoc-protected amino acid to the resin using DCC and HOBt.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Reductive Amination on Solid Support: React the resin-bound amine with this compound and sodium cyanoborohydride in a suitable solvent system (e.g., DCM/MeOH).
-
Diversification (Optional): The newly formed secondary amine on the piperidine ring can be further functionalized, for example, by acylation with a library of carboxylic acids or reductive amination with a library of aldehydes.
-
Cleavage: Cleave the final compounds from the resin using a TFA cocktail.
-
Purification and Analysis: Precipitate the cleaved products in cold diethyl ether, centrifuge, and decant the ether. Dry the products and analyze by HPLC-MS.
Visualizations
Experimental Workflow for Parallel Solution-Phase Synthesis
Caption: Workflow for parallel solution-phase synthesis of a 3-aminopiperidine library.
Signaling Pathway of Acetylcholinesterase (AChE) Inhibition
Caption: Mechanism of action for AChE inhibitors derived from this compound.
Signaling Pathway of Serotonin Transporter (SERT) Inhibition
Caption: Mechanism of action for SERT inhibitors derived from this compound.
Application Note and Protocol: Large-Scale Synthesis and Purification of 1-Benzylpiperidin-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the large-scale synthesis and purification of 1-Benzylpiperidin-3-one hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The protocol described herein is based on a robust multi-step synthesis starting from benzylamine, followed by a systematic purification procedure involving crystallization to yield a high-purity final product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the workflow to ensure reproducibility and scalability.
Introduction
This compound hydrochloride is a critical building block in the synthesis of a wide range of biologically active molecules. Its piperidine core is a common scaffold in many central nervous system (CNS) active agents and other therapeutics. The availability of a reliable and scalable method for the synthesis and purification of this intermediate is therefore of significant importance for the pharmaceutical industry. The following protocol details a reproducible procedure for obtaining high-purity this compound hydrochloride suitable for use in drug discovery and development pipelines.
Experimental Protocols
I. Large-Scale Synthesis of this compound Hydrochloride
This synthesis protocol is a four-step process starting from benzylamine.
Step 1: Synthesis of N-benzyl glycine ethyl ester (Intermediate IV)
-
In a suitable reaction vessel, dissolve benzylamine (0.4 mol) in dichloromethane (250 mL).
-
Add benzyltriethylammonium chloride (0.2 mol) and diisopropylethylamine (1.2 mol) to the solution and stir at room temperature.
-
Prepare a solution of 2-bromoacetate (1.2 mol) in dichloromethane (150 mL) and add it dropwise to the reaction mixture.
-
Maintain the reaction temperature at 25-28°C for 4 hours. Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to 0-5°C and let it stand for 1.5 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain N-benzyl glycine ethyl ester as a light brown grease. This intermediate is used directly in the next step without further purification.
Step 2: Synthesis of Intermediate III
-
Dissolve the N-benzyl glycine ethyl ester (0.39 mol) obtained in the previous step in chloroform (500 mL).
-
Add 4-chloro ethyl n-butyrate (0.78 mol) and potassium carbonate (1.17 mol) to the solution.
-
Heat the mixture to reflux (66-68°C) and maintain for 24 hours, with continuous stirring. Monitor the reaction by HPLC.
-
After the reaction is substantially complete, cool the mixture to room temperature and filter. The filtrate containing Intermediate III is used directly in the next step.
Step 3: Synthesis of this compound (Intermediate II)
-
To the filtrate containing Intermediate III, add a suitable alkali such as sodium tert-butoxide or potassium tert-butoxide (in a 1:1 to 1:3 molar ratio relative to Intermediate III).
-
After the reaction is complete, adjust the pH of the solution to 6-8.
-
Concentrate the solution under reduced pressure.
-
Extract the residue with ethyl acetate, wash the organic layer, and dry it.
-
Concentrate the dried organic layer under reduced pressure to obtain this compound.
Step 4: Formation of this compound Hydrochloride (Final Product)
-
Dissolve the this compound obtained in the previous step in a suitable solvent.
-
Add hydrochloric acid and stir.
-
Concentrate the solution by rotary evaporation to remove the solvent and excess hydrochloric acid.
-
The crude this compound hydrochloride is then purified by crystallization.
II. Purification by Crystallization
-
Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent such as isopropanol or acetonitrile.[1][2] The use of a co-solvent system, for instance, by adding a small amount of water, may be beneficial.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Seeding with a small crystal of the pure product can be beneficial to induce crystallization.
-
Further cool the mixture in an ice bath for 2-4 hours to maximize the yield of the precipitate.
-
Collect the off-white crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Dry the purified this compound hydrochloride in a vacuum oven at 80°C for 4 hours.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis and purification of this compound hydrochloride.
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | Benzylamine | [1][3] |
| Intermediate IV (N-benzyl glycine ethyl ester) Yield | 97.7% | [3] |
| Intermediate IV Purity (HPLC) | 98.4% | [3] |
| Intermediate III Purity (HPLC) | 95.7% | [3] |
| Final Product | ||
| Overall Yield (from Intermediate II) | 60.3 - 65.1% | [3] |
| Final Product Purity (HPLC) | 99.4 - 99.6% | [3] |
| Appearance | Off-white crystalline solid | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the large-scale synthesis and purification of this compound hydrochloride.
Caption: Workflow for the Synthesis and Purification of this compound HCl.
Conclusion
The protocol outlined in this application note provides a reliable and scalable method for the synthesis and purification of high-purity this compound hydrochloride. The detailed experimental procedures and the accompanying data and workflow diagram are intended to facilitate the reproduction of this process in a large-scale laboratory or manufacturing setting. Adherence to this protocol will enable researchers and drug development professionals to consistently produce this key pharmaceutical intermediate with high yield and purity.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylpiperidin-3-one via Dieckmann Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Benzylpiperidin-3-one. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing the Dieckmann condensation for the preparation of this key synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Dieckmann condensation and subsequent hydrolysis/decarboxylation steps for the synthesis of this compound.
Q1: My Dieckmann condensation is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Dieckmann condensation for piperidinone synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The reaction requires at least one equivalent of a strong base to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[1] Using an insufficient amount of base can lead to a reversible reaction and low conversion. Common bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide.[2] For sterically hindered systems or to minimize side reactions, stronger, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in aprotic solvents can be beneficial.[2] It is crucial to use at least two equivalents of the base since the product is more acidic than the starting material.[3]
-
Reaction Conditions:
-
Temperature: While some procedures suggest reflux temperatures, high temperatures can promote side reactions.[4] Running the reaction at lower temperatures for a longer duration may improve the yield. For instance, a study on a similar piperidone synthesis found that allowing the reaction to proceed at room temperature for 24 hours gave a good yield.[3]
-
Reaction Time: The optimal reaction time should be determined empirically. Prolonged reaction times do not always lead to higher yields and can sometimes result in product decomposition.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
-
Solvent: The choice of solvent can influence enolate stability and the rate of side reactions. Polar aprotic solvents like THF and DMF can enhance enolate stability, while non-polar solvents like toluene or benzene may reduce side reactions.[2] Anhydrous conditions are essential as the strong bases used will react with any water present.
-
-
Starting Material Purity: Ensure the starting diester, N,N-bis(2-ethoxycarbonylethyl)benzylamine, is pure and free from any acidic impurities that would consume the base.
Q2: I am observing the formation of a viscous oil or slurry instead of a solid product. What is causing this and how can I isolate my product?
A2: The product of the Dieckmann condensation, ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, can sometimes "oil out" of the reaction mixture, especially if impurities are present.[3] This can also be due to the formation of oligomeric side products from intermolecular Claisen-type condensations.[3]
-
Promoting Intramolecular Cyclization: To favor the desired intramolecular reaction over intermolecular polymerization, running the reaction under more dilute conditions can be effective.[3]
-
Work-up and Purification:
-
If an oil is obtained, it may be necessary to purify it using column chromatography.
-
For the hydrochloride salt of the β-keto ester, crystallization can be attempted from a suitable solvent system. One patent suggests adjusting the pH to 1-2 with hydrochloric acid to precipitate the product.[2]
-
If the product fails to crystallize, attempting to isolate it as a salt by treating it with ethereal HCl might be successful.[3]
-
Q3: The subsequent hydrolysis and decarboxylation of the β-keto ester is not proceeding to completion or is giving low yields of this compound. What should I do?
A3: This step involves the saponification of the ester followed by decarboxylation of the resulting β-keto acid.
-
Hydrolysis Conditions: The hydrolysis is typically carried out under acidic or basic conditions. Refluxing with a strong acid like concentrated HCl is a common method.[3]
-
Decarboxylation: The intermediate β-keto acid is often unstable and decarboxylates upon heating. Ensure sufficient heating time and temperature to drive the decarboxylation to completion.
-
Work-up: After decarboxylation, the reaction mixture needs to be neutralized and the product extracted. A patent for a similar synthesis describes neutralizing the acidic solution with 30% sodium hydroxide solution to a pH of 8.5 before extracting with ethyl acetate.
Q4: What are common side reactions in the Dieckmann condensation for this synthesis?
A4: Besides the desired intramolecular cyclization, several side reactions can occur:
-
Intermolecular Condensation: As mentioned, intermolecular reactions can lead to the formation of oligomers or polymers, especially at high concentrations.[3]
-
Amidation: If the reaction is run at high temperatures in the presence of an amine (the starting material is a tertiary amine), there is a possibility of amidation side reactions.[4]
-
Retro-Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. If the product is not stabilized by deprotonation with a sufficient amount of base, the reverse reaction can occur, leading to lower yields.[5]
Data Presentation
The following table summarizes the effect of different bases on the yield of a Dieckmann condensation for the synthesis of a 4-piperidone, which provides valuable insights for optimizing the synthesis of this compound.[3][5]
| Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield of Piperidone (%) | Purity (%) |
| Sodium (Na) | Xylene | 24 | Room Temperature | 57 | - |
| Sodium Hydride (NaH) | Xylene | - | - | 64 | - |
| Sodium Methoxide (NaOMe) | Xylene | - | - | 40 | - |
| Sodium t-butoxide | Xylene | - | - | 61 | 98 |
| Sodium Hydroxide (NaOH) | - | 24 | Room Temperature | 72 | 98 |
Experimental Protocols
Protocol 1: Dieckmann Condensation to form Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This protocol is adapted from a patented procedure for a similar piperidinone synthesis.[2]
Materials:
-
4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate)
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Acetic Acid
-
Ethyl Acetate
-
Water
Procedure:
-
Dissolve the intermediate, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, in anhydrous toluene.
-
Add sodium tert-butoxide to the solution and stir the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and adjust the pH to ~7 with acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Protocol 2: Hydrolysis and Decarboxylation to this compound
This protocol is a general procedure based on established methods for the decarboxylation of β-keto esters.
Materials:
-
Crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (e.g., 30%)
-
Ethyl Acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
To the crude ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the decarboxylation is complete (monitor by TLC or by the cessation of CO₂ evolution).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of ~8-9 with a sodium hydroxide solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound, which can be further purified by distillation or column chromatography.
Mandatory Visualizations
Caption: A troubleshooting decision tree for addressing low yields in the Dieckmann condensation.
Caption: The two-step synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 39514-19-7|Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]
Technical Support Center: Reduction of 1-Benzylpiperidin-3-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of 1-benzylpiperidin-3-one to 1-benzylpiperidin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the reduction of this compound?
A1: The most widely used and reliable method for the reduction of this compound is the use of sodium borohydride (NaBH₄) in a protic solvent, typically ethanol or methanol.[1] This method is highly effective for converting ketones to secondary alcohols and is known for its mild reaction conditions and high yields.[2][3][4]
Q2: What are the primary by-products to watch for in this reduction?
A2: While the reduction of this compound with NaBH₄ is generally a clean reaction, potential by-products can arise from variations in reaction conditions. These may include:
-
Unreacted Starting Material: Incomplete reaction is the most common "impurity."
-
Diastereomers: If there are other stereocenters in the molecule, or if a chiral reducing agent is used, the formation of diastereomers is possible. The reduction of the ketone creates a new stereocenter at the C-3 position.
-
Debenzylation Product (3-hydroxypiperidine): Although less common with NaBH₄ compared to catalytic hydrogenation, debenzylation can occur under certain conditions.
-
Over-reduction Products: While unlikely with NaBH₄, stronger reducing agents could potentially lead to the reduction of the benzene ring or other functional groups.
-
Dimerization Products: In some instances, derivatives of piperidine can undergo dimerization, though this is not commonly reported for this specific reduction.[5][6]
Q3: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A3: While LiAlH₄ is a powerful reducing agent capable of reducing ketones, it is generally not recommended for this specific transformation unless other functional groups that are resistant to NaBH₄ need to be reduced.[4] LiAlH₄ is much more reactive and less selective than NaBH₄, and it reacts violently with protic solvents like ethanol and water, requiring anhydrous conditions.[7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, this compound, is more polar than the product, 1-benzylpiperidin-3-ol, due to the ketone group. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, higher Rf spot corresponding to the alcohol product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material still present on TLC) | 1. Insufficient reducing agent. 2. Low reaction temperature. 3. Short reaction time. 4. Deactivated reducing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of NaBH₄. 2. Ensure the reaction is running at the recommended temperature (typically room temperature). 3. Allow the reaction to stir for a longer period (e.g., overnight).[1] 4. Use a fresh bottle of NaBH₄. |
| Formation of Multiple Spots on TLC (Potential By-products) | 1. Debenzylation: Use of a stronger reducing agent or harsh reaction conditions. 2. Diastereomers: The nature of the substrate and reducing agent can influence the stereochemical outcome. | 1. Stick to milder reducing agents like NaBH₄. Avoid excessive heat. If debenzylation is a persistent issue, consider catalytic transfer hydrogenation under carefully controlled conditions. 2. The formation of diastereomers is inherent to the reaction if a chiral center is already present. The ratio may be influenced by the choice of solvent and temperature. Chiral reducing agents can be employed for stereoselective synthesis. |
| Low Yield of Isolated Product | 1. Inefficient extraction during workup. 2. Product loss during purification. 3. Formation of water-soluble borate salts that may emulsify. | 1. Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Adjusting the pH of the aqueous layer to be basic (pH > 10) can improve the extraction of the amine product.[1] 2. Use an appropriate purification method, such as column chromatography on silica gel, and carefully select the eluent system. 3. During the workup, adding a saturated solution of a salt (brine) can help break up emulsions and improve phase separation. |
| Product is an Oil Instead of a Solid | 1. The product, 1-benzylpiperidin-3-ol, can exist as an oil or a low-melting solid. 2. Presence of solvent or impurities. | 1. This is normal for the product. 2. Ensure all solvent has been removed under reduced pressure. If impurities are suspected, purify by column chromatography. |
Experimental Protocols
Reduction of this compound with Sodium Borohydride
This protocol is adapted from a general procedure for the synthesis of 1-benzyl-3-piperidinol.[1]
Materials:
-
This compound hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1.0 N Hydrochloric acid (HCl)
-
3.0 N Potassium hydroxide (KOH)
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Preparation: this compound hydrochloride is converted to its free base by dissolving it in water and adding an aqueous solution of K₂CO₃ until the solution is basic. The free base is then extracted with ethyl acetate. The organic layers are combined and concentrated under vacuum.
-
Reduction: The crude this compound is dissolved in ethanol. Sodium borohydride (1.0 to 1.2 equivalents) is added slowly in portions over 10-15 minutes. The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. The reaction is typically complete within a few hours to overnight.
-
Workup:
-
The reaction mixture is concentrated under vacuum to remove the ethanol.
-
The residue is dissolved in 1.0 N HCl and washed with diethyl ether to remove any non-basic impurities.
-
The aqueous phase is then made strongly basic (pH 12) with 3.0 N KOH.
-
The product is extracted three times with dichloromethane.
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield the crude 1-benzylpiperidin-3-ol.
-
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the reduction of this compound.
Logical Relationship of Potential Issues
Caption: Logical relationship between reaction conditions and potential issues.
References
- 1. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Purification of 1-Benzylpiperidin-3-one using column chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-benzylpiperidin-3-one using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when purifying this compound by silica gel column chromatography?
A1: The most prevalent issue is peak tailing, which leads to poor separation and broader fractions. This is caused by the basic nature of the piperidine nitrogen atom interacting strongly with the acidic silanol groups on the surface of the silica gel[1]. Another potential issue is the irreversible adsorption of the compound to the stationary phase, resulting in low recovery[1].
Q2: How can I prevent peak tailing during the purification of this compound on a silica gel column?
A2: To minimize peak tailing, you can modify the mobile phase by adding a small amount of a basic modifier. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to compete with the basic compound for binding to the acidic sites on the silica gel[1]. Alternatively, using a solution of 7N ammonia in methanol (typically 1-2%) can also be effective for strongly basic compounds[1].
Q3: Are there alternative stationary phases that are better suited for the purification of this compound?
A3: Yes, if peak tailing persists, consider using a different stationary phase. Amine-deactivated silica gel, where the acidic silanol groups are masked, is an excellent option that can lead to more reproducible results[1]. Basic or neutral alumina can also be a suitable alternative to silica gel for the purification of basic compounds like this compound[1].
Q4: Can reverse-phase chromatography be used to purify this compound?
A4: If the compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be a very effective alternative. In this case, adding an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid, can improve the peak shape by protonating the piperidine nitrogen[1].
Q5: What should I do if I experience low recovery of my compound after column chromatography?
A5: Low recovery is often due to irreversible binding of the basic piperidine compound to the acidic silica gel[1]. To address this, implement the same strategies used to combat peak tailing, such as adding a basic modifier (e.g., triethylamine) to your eluent or switching to a less acidic stationary phase like alumina or amine-deactivated silica[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface[1]. | - Add 0.1-1% triethylamine (TEA) or 1-2% of 7N ammonia in methanol to the mobile phase[1]. - Use amine-deactivated silica gel[1]. - Switch to a basic or neutral alumina stationary phase[1]. |
| Low Compound Recovery | Irreversible adsorption of the compound onto the acidic stationary phase[1]. | - Add a basic modifier like triethylamine to the eluent to reduce strong interactions[1]. - Employ a less acidic stationary phase such as alumina or deactivated silica[1]. |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | - Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and hexanes) to achieve a target Rf value of ~0.3 for the desired compound. |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the percentage of hexanes in an ethyl acetate/hexanes system). |
| Compound Does Not Elute from the Column (Low Rf) | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in an ethyl acetate/hexanes system). |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes)
-
Triethylamine (TEA) (optional, for basic modifier)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of ethyl acetate in hexanes to determine the optimal mobile phase composition. A good starting point is 20-30% ethyl acetate in hexanes.
-
If peak streaking is observed on the TLC plate, add 0.5% TEA to the developing solvent.
-
The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring even packing to avoid air bubbles and channels.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure to the top of the column to begin the elution process.
-
Collect fractions in separate test tubes or flasks.
-
If a gradient elution is necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, develop the plate, and visualize the spots (e.g., under UV light or by staining).
-
-
Isolation of the Pure Compound:
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Combine the fractions that contain the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Selective Ketone Reduction in 1-Benzylpiperidin-3-one
Welcome to the technical support center for the selective reduction of the ketone in 1-Benzylpiperidin-3-one. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in this crucial synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of this compound?
A1: The main challenges include:
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Chemoselectivity: Preventing the hydrogenolysis (cleavage) of the N-benzyl group, which is susceptible to reduction under certain catalytic hydrogenation conditions.
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Stereoselectivity: Achieving high diastereoselectivity and/or enantioselectivity to obtain the desired stereoisomer of the corresponding 1-Benzyl-3-hydroxypiperidine. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome.
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Reaction completion: Ensuring the complete reduction of the ketone without the formation of side products.
Q2: Which reducing agents are commonly used for this transformation?
A2: A variety of reducing agents can be employed, with the choice depending on the desired outcome (stereoselectivity, chemoselectivity):
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Sodium Borohydride (NaBH₄): A mild and common reducing agent for ketones. It is generally chemoselective and does not cleave the N-benzyl group.[1][2]
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Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily reduces ketones. However, it is less chemoselective and requires anhydrous conditions.
-
Bulky Hydride Reagents (e.g., L-Selectride®): These reagents can offer high diastereoselectivity in the reduction of cyclic ketones due to steric hindrance.[3][4][5]
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): While effective for ketone reduction, this method poses a significant risk of N-benzyl group hydrogenolysis. Careful selection of catalyst and reaction conditions is necessary to minimize this side reaction.
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Chiral Catalysts (e.g., CBS catalysts): For enantioselective reductions to produce a specific enantiomer of the alcohol, chiral catalysts like the Corey-Bakshi-Shibata (CBS) catalyst are used in conjunction with a borane source.[6][7][8][9]
Q3: How can I avoid the debenzylation of the piperidine nitrogen?
A3: To prevent the cleavage of the N-benzyl group, consider the following strategies:
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Avoid harsh catalytic hydrogenation conditions: Palladium on carbon (Pd/C) with hydrogen gas is known to promote N-debenzylation.[10] If catalytic hydrogenation is necessary, consider using alternative catalysts like platinum oxide (PtO₂) or carefully controlling reaction time, temperature, and pressure.
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Use hydride-based reducing agents: Reagents like sodium borohydride (NaBH₄) are excellent for this purpose as they are not typically strong enough to cleave the N-C bond.[1][2]
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Employ transfer hydrogenation with caution: While transfer hydrogenation (e.g., using ammonium formate and Pd/C) can sometimes be milder, it can still lead to debenzylation.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Diastereoselectivity in the Reduction
-
Q: My reduction with sodium borohydride gives a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
A: Standard hydride reagents like NaBH₄ often provide low diastereoselectivity for the reduction of cyclic ketones. To enhance selectivity, consider the following:
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Use a sterically hindered reducing agent: Reagents like L-Selectride® or K-Selectride® are much bulkier than NaBH₄. The steric hindrance will favor hydride attack from the less hindered face of the ketone, leading to a higher diastereomeric ratio.[3][4][5]
-
Lower the reaction temperature: Running the reaction at lower temperatures (e.g., -78 °C) can often improve diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
-
Issue 2: Unwanted N-Debenzylation Side Product
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Q: I am observing a significant amount of the debenzylated piperidinol product in my reaction. What is causing this and how can I prevent it?
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A: The presence of the debenzylated product is a clear indication of N-benzyl group hydrogenolysis. This is a common issue when using catalytic hydrogenation with catalysts like Pd/C.
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Change your reduction method: The most straightforward solution is to switch to a milder reducing agent that does not promote hydrogenolysis, such as sodium borohydride.[1][2]
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Modify your catalytic hydrogenation protocol: If catalytic hydrogenation is the only viable method, try the following modifications:
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Catalyst: Switch from Pd/C to a less active catalyst for hydrogenolysis, such as platinum oxide (PtO₂).
-
Additives: The presence of a small amount of a catalyst poison or an acid can sometimes suppress hydrogenolysis.
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Reaction Conditions: Use lower hydrogen pressure and temperature, and carefully monitor the reaction to stop it as soon as the starting material is consumed.
-
-
Issue 3: Incomplete Reaction or Low Yield
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Q: My reaction is not going to completion, or the isolated yield is very low. What could be the problem?
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A: Incomplete reactions or low yields can stem from several factors:
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Inactive Reagent: Hydride reagents, especially LiAlH₄, can be deactivated by moisture. Ensure you are using fresh, properly stored reagents and anhydrous solvents. Sodium borohydride can also degrade over time.
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Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For NaBH₄, although theoretically one equivalent can reduce four equivalents of ketone, it is common practice to use a larger excess.
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Suboptimal Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. You may need to find a balance between selectivity and reaction time.
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Workup Issues: The product, 1-Benzyl-3-hydroxypiperidine, is an amino alcohol and can be water-soluble, especially in its protonated form. Ensure your aqueous workup is performed at an appropriate pH to minimize product loss to the aqueous layer. Extraction with an appropriate organic solvent may need to be repeated multiple times.
-
Data Presentation
The following table summarizes typical outcomes for the reduction of this compound with various reagents. Please note that the exact results can vary based on specific reaction conditions.
| Reducing Agent/Method | Diastereomeric Ratio (axial:equatorial alcohol) | Enantiomeric Excess (ee) | Typical Yield | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low to moderate (often near 1:1) | Not applicable (racemic product) | Good to excellent | Simple procedure, chemoselective (no debenzylation).[1][2] |
| L-Selectride® | High (favors axial alcohol) | Not applicable (racemic product) | Good | Excellent for diastereoselective reduction.[3][4][5] |
| Catalytic Hydrogenation (H₂/Pd-C) | Variable | Not applicable (racemic product) | Variable | High risk of N-debenzylation.[10] |
| CBS Reduction (with (R)-CBS catalyst) | N/A | High (for the (S)-alcohol) | Good | Method of choice for enantioselective synthesis.[6][7][8][9] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction with L-Selectride®
This protocol is adapted from general procedures for the diastereoselective reduction of cyclic ketones.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide (e.g., 1 M), and then 30% hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-Benzyl-3-hydroxypiperidine diastereomer.
Protocol 2: Enantioselective Reduction using a CBS Catalyst
This protocol is a general guideline for the Corey-Bakshi-Shibata (CBS) reduction.
-
Catalyst Preparation (in situ): In a flame-dried, round-bottom flask under an inert atmosphere, add the (R)- or (S)-CBS catalyst (typically 5-10 mol%).
-
Borane Addition: Add a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), to the catalyst at 0 °C or room temperature.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the catalyst-borane mixture at the desired temperature (often between -40 °C and room temperature).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Workup: Concentrate the mixture under reduced pressure. Add an aqueous solution of HCl (e.g., 1 M) and stir. Then, basify the aqueous layer with an aqueous solution of NaOH and extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the enantiomerically enriched 1-Benzyl-3-hydroxypiperidine.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.
Caption: Workflow for Diastereoselective Reduction.
Caption: Troubleshooting Logic for Common Issues.
References
- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing side reactions during the synthesis of 1-Benzylpiperidin-3-one derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 1-Benzylpiperidin-3-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The primary synthetic strategies involve three key stages: N-benzylation of a piperidine precursor, formation of the piperidone ring, and functional group manipulations. Common approaches include:
-
Route 1: N-benzylation of 3-hydroxypiperidine followed by oxidation to the ketone.
-
Route 2: Dieckmann condensation of a suitably substituted N,N-bis(alkoxycarbonylethyl)benzylamine to form the piperidone ring with a C4-ester substituent, which can then be removed if desired.
-
Route 3: Starting from 3-pyridone, which undergoes N-benzylation, followed by reduction of the pyridinium salt and subsequent oxidation of the resulting 1-benzyl-3-hydroxypiperidine.
Q2: What is the most significant side reaction during the N-benzylation of piperidine derivatives?
A2: The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt. This occurs because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it compete for the benzylating agent.
Q3: How can I minimize the formation of byproducts during the oxidation of 1-benzyl-3-hydroxypiperidine?
A3: The choice of oxidizing agent and careful control of reaction conditions are crucial. Mild oxidation methods like the Swern oxidation are often preferred as they minimize over-oxidation and other side reactions. It is important to perform the reaction at low temperatures and to quench it appropriately to avoid the formation of unwanted byproducts.
Troubleshooting Guides
N-Benzylation of Piperidine Precursors
Issue: Formation of Quaternary Ammonium Salt as a Major Byproduct.
This side reaction reduces the yield of the desired 1-benzylpiperidine derivative and complicates purification.
Troubleshooting Workflow
Caption: Troubleshooting workflow for over-alkylation in N-benzylation.
Quantitative Data on N-Benzylation of 3-Hydroxypiperidine
| Parameter | Condition A | Condition B | Condition C |
| Piperidine:Benzyl Bromide (eq.) | 1 : 1.05 | 1 : 1.2 | 1 : 1.05 |
| Temperature (°C) | 25 | 25 | 0 |
| Addition of Benzyl Bromide | Dropwise over 1h | All at once | Dropwise over 1h |
| Base | K₂CO₃ | K₂CO₃ | K₂CO₃ |
| Yield of 1-Benzyl-3-hydroxypiperidine (%) | ~90 | ~75 | ~95 |
| Quaternary Salt Byproduct (%) | < 5 | ~20 | < 2 |
Detailed Experimental Protocol: N-Benzylation of 3-Hydroxypiperidine
-
Preparation: In a round-bottom flask, dissolve 3-hydroxypiperidine (1.0 eq.) in anhydrous acetonitrile (0.1 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction: Cool the mixture to 0 °C in an ice bath.
-
Slow Addition: Add benzyl bromide (1.05 eq.) dropwise over 1 hour with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, filter the solid and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Dieckmann Condensation for Piperidone Ring Formation
Issue: Low Yield and/or Formation of Polymeric or Dimeric Byproducts.
The Dieckmann condensation is an intramolecular reaction that can be sensitive to reaction conditions. Intermolecular side reactions can compete with the desired cyclization.
Troubleshooting Workflow
Caption: Troubleshooting guide for the Dieckmann condensation.
Quantitative Data on Dieckmann Condensation of N-Benzyl-bis(2-ethoxycarbonylethyl)amine
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH (2.0 eq.) | NaOEt (2.0 eq.) | t-BuOK (2.0 eq.) |
| Solvent | Toluene | Ethanol | THF |
| Temperature (°C) | 110 (reflux) | 78 (reflux) | 25 |
| Reaction Time (h) | 4 | 6 | 12 |
| Yield of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (%) | ~75 | ~60 | ~85 |
| Byproduct Formation | Some polymeric material | Significant transesterification | Minimal |
Detailed Experimental Protocol: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).
-
Base Suspension: Add potassium tert-butoxide (t-BuOK, 2.0 eq.) to the THF and cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 eq.) in anhydrous THF to the base suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Oxidation of 1-Benzyl-3-hydroxypiperidine
Issue: Incomplete Oxidation or Formation of Over-oxidized/Side Products.
The oxidation of the secondary alcohol to a ketone must be performed under controlled conditions to avoid further reactions.
Troubleshooting Workflow
Improving the yield and purity of 1-Benzylpiperidin-3-one synthesis
Technical Support Center: Synthesis of 1-Benzylpiperidin-3-one
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are several common synthetic routes to produce this compound. The choice of route often depends on the available starting materials, cost, and desired scale. Some of the well-established methods include:
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Dieckmann Condensation: This method involves the intramolecular cyclization of N-benzyl-3-aza-1,7-pimelic acid diethyl ester using a base like potassium tert-butoxide. This route can achieve high yield and purity.[1]
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From Benzylamine and Halogenated Acetates: This multi-step synthesis starts with the reaction of benzylamine with a 2-halogenated acetic acid ester to form N-benzyl glycine ester. This intermediate is then reacted with a 4-halogenated ethyl acetate followed by cyclization and hydrolysis to yield the final product.[2][3]
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Oxidation of 1-Benzyl-3-hydroxypiperidine: If 1-Benzyl-3-hydroxypiperidine is readily available or synthesized, it can be oxidized to this compound.[4] This method's efficiency depends on the choice of oxidizing agent and reaction conditions.
Q2: What is a typical yield and purity I can expect for the synthesis of this compound?
A2: The expected yield and purity can vary significantly depending on the synthetic route and optimization of reaction conditions. Here is a summary of reported yields and purities from different methods:
| Synthetic Route | Reported Yield | Reported Purity | Reference |
| Dieckmann Condensation of N-benzyl-3-aza-1,7-pimelic acid diethyl ester | 86.9% | 99.6% | [1] |
| From Benzylamine and 2-bromoacetate (intermediate) | 97.7% | 98.4% | [2] |
| From gamma-butyrolactone (multi-step) | 18.27% (total) | Not specified | [2] |
| Oxidation of 1-Benzyl-3-hydroxypiperidine | 86% | 100% | [5] |
| From 3-pyridone via reduction and benzylation | 90% | 98% | [6] |
Q3: How can I purify the crude this compound?
A3: Purification of this compound typically involves standard laboratory techniques. A common procedure includes:
-
Extraction: After quenching the reaction, the product is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed with water and brine to remove inorganic impurities and residual water.
-
Drying: The organic phase is dried over an anhydrous drying agent such as sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Crystallization/Distillation: For higher purity, the crude product can be further purified by crystallization from a suitable solvent or by vacuum distillation. The hydrochloride salt is often prepared to facilitate crystallization and improve handling.[6]
Troubleshooting Guide
Problem 1: Low yield in the Dieckmann condensation reaction.
| Possible Cause | Suggested Solution |
| Inefficient base | Ensure the potassium tert-butoxide is fresh and has not been exposed to moisture. Use a sufficient molar excess of the base. |
| Incorrect reaction temperature | Maintain the reaction temperature between 50-60°C as specified in the protocol. Lower temperatures may slow down the reaction, while higher temperatures could lead to side reactions.[1] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if the starting material is still present. |
| Hydrolysis of the ester during workup | During the workup, ensure that the pH is carefully controlled when acidifying the reaction mixture.[1] |
| Loss of product during extraction | Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase. |
Problem 2: Presence of significant impurities in the final product.
| Possible Cause | Suggested Solution |
| Side reactions | Depending on the synthetic route, various side reactions can occur. For instance, in the synthesis from benzylamine, over-alkylation can be an issue. Carefully control the stoichiometry of the reactants and the reaction temperature. |
| Incomplete hydrolysis of intermediates | In multi-step syntheses, ensure that each step goes to completion before proceeding to the next. For example, in the Dieckmann condensation route, ensure the hydrolysis of the intermediate beta-keto ester is complete.[1] |
| Inefficient purification | Optimize the purification process. Consider using column chromatography for highly impure samples. For the hydrochloride salt, recrystallization from a suitable solvent system like ethyl acetate or isopropanol can significantly improve purity.[3] |
| Decomposition of the product | This compound can be sensitive to prolonged exposure to high temperatures or strong acidic/basic conditions. Minimize the time the product is exposed to harsh conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dieckmann Condensation [1]
-
Reaction Setup: In a 500 ml four-necked flask equipped with a stirrer, thermometer, reflux condenser, and a dropping funnel, add 200 g of tetrahydrofuran and 15.0 g (0.13 mol) of potassium tert-butoxide.
-
Addition of Reactant: Prepare a mixture of 30.7 g (0.1 mol) of N-benzyl-3-aza-1,7-pimelic acid diethyl ester and 50 g of tetrahydrofuran. Add this mixture dropwise to the flask while maintaining the temperature between 50 and 55°C.
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Reaction: After the addition is complete, stir the mixture at 55 to 60°C for 3 hours.
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Hydrolysis: Cool the reaction mixture to 30 to 35°C and add 100 g of water. Stir the reaction at this temperature for 2 hours.
-
Acidification and Extraction: Adjust the pH of the system to 2.0-2.5 with 30% hydrochloric acid and stir for 30 minutes. Add 100 g of dichloromethane, separate the layers, and extract the aqueous layer three times with 30 g of dichloromethane each time.
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Isolation: Combine the organic phases and distill off the dichloromethane to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 3. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 4. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]
- 5. 1-Benzyl-3-piperidinol | 14813-01-5 [chemicalbook.com]
- 6. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
Stability issues and degradation pathways of 1-Benzylpiperidin-3-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-Benzylpiperidin-3-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically between 2°C and 8°C[1][2]. Some suppliers recommend storage at 4°C and protection from light[1].
Q2: What are the known incompatibilities of this compound?
A2: this compound should be kept away from strong oxidizing agents, strong acids, and bases[3]. Contact with these substances can lead to degradation of the compound.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is classified as a combustible liquid and may cause skin and serious eye irritation[2][4]. It is harmful if swallowed. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area[3].
Q4: Does this compound have a defined shelf life?
A4: Many suppliers do not provide a specific expiration or retest date for this compound if comprehensive stability data is unavailable. It is recommended to handle the product according to the defined storage conditions and to routinely inspect it for any signs of degradation. For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts or low yield | Degradation of this compound due to improper storage or handling. | Ensure the compound has been stored at the recommended temperature (2-8°C) and protected from light. Verify the age of the stock material. Consider re-purifying the starting material if degradation is suspected. |
| Incompatibility with reaction conditions (e.g., strong acids, bases, or oxidizing agents). | Review the reaction scheme for any incompatible reagents. Consider using milder reaction conditions or protecting groups for the piperidine nitrogen or ketone functionality if necessary. | |
| Discoloration of the compound (e.g., yellowing) | Potential oxidation or degradation upon exposure to air and/or light over time. | While some sources describe the pure compound as a yellow to brown solid, significant color change may indicate degradation. Store the compound under an inert atmosphere (e.g., argon or nitrogen) and minimize exposure to light. |
| Inconsistent analytical results (e.g., new peaks in HPLC) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in tracking the purity of the compound over time and under different conditions. |
Degradation Pathways
The degradation of this compound can be postulated to occur through several pathways, primarily involving the ketone and benzylamine functionalities. The following diagram illustrates potential degradation mechanisms under various stress conditions.
References
Removal of benzyl protecting group in the presence of other sensitive functionalities
Technical Support Center: Benzyl Group Removal
This guide provides troubleshooting advice and detailed protocols for the selective removal of benzyl (Bn) protecting groups in the presence of other sensitive functionalities, targeted at researchers in organic synthesis and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My standard catalytic hydrogenation (H₂/Pd-C) is reducing other functional groups in my molecule. What are my options?
A1: This is a common issue. Standard hydrogenolysis is not selective in the presence of reducible groups like alkenes, alkynes, azides, or nitro groups.[1] Consider these alternatives:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in place of H₂ gas, offering milder conditions.[2] Common donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[2][3] CTH can often preserve double bonds and other sensitive functionalities. However, catalyst choice is crucial; for example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity compared to Pd/C.[4]
-
Oxidative Cleavage: For molecules that are sensitive to reduction but stable to oxidation, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be highly effective.[5] This is particularly useful for p-methoxybenzyl (PMB) ethers but can also be applied to standard benzyl ethers, sometimes requiring photoirradiation.[3][6][7]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like BCl₃ or BBr₃ can cleave benzyl ethers, often at low temperatures.[4] This method is suitable for substrates that lack acid-labile groups such as tert-butyl ethers, Boc carbamates, or acetals.[8]
Q2: I am trying to deprotect a benzyl ether on a sulfur-containing or phosphine-containing compound, and the hydrogenation reaction is stalled. Why?
A2: Sulfur and phosphine compounds are well-known poisons for palladium catalysts.[9] The heteroatom coordinates strongly to the metal surface, deactivating it.
-
Troubleshooting:
-
Increase Catalyst Loading: Sometimes, using a much higher loading of the catalyst can overcome the poisoning effect, but this is often inefficient and expensive.
-
Use a Poison-Resistant Catalyst: While less common, certain catalysts may show higher tolerance.
-
Oxidize the Heteroatom: You can temporarily oxidize the sulfur (to a sulfoxide/sulfone) or phosphine (to a phosphine oxide), perform the debenzylation, and then reduce the heteroatom back in a subsequent step.[9]
-
Switch to a Non-Catalytic Method: Oxidative (DDQ) or Lewis acid-based (BCl₃, BBr₃) methods are excellent alternatives as they do not involve a metallic catalyst.[4][5]
-
Q3: How can I selectively remove an N-benzyl group in the presence of an O-benzyl ether?
A3: This is a challenging transformation that relies on the subtle differences in reactivity between N-Bn and O-Bn bonds.
-
Catalyst and Condition Tuning: Hydrogenolysis using Pearlman's catalyst (20% Pd(OH)₂/C) has been reported to selectively cleave N-benzyl groups while leaving O-benzyl ethers intact under specific conditions.[10]
-
Enzymatic Methods: Laccase/TEMPO systems have been shown to be highly chemoselective for the deprotection of N-benzylated primary amines in the presence of other sensitive groups, including O-benzyl ethers, using oxygen as a mild oxidant in an aqueous medium.[11]
-
Acid-Facilitated Hydrogenation: The addition of an acid can sometimes facilitate the hydrogenolysis of N-benzyl groups.[12] However, this must be carefully tested as it can also accelerate O-benzyl ether cleavage.[4]
Q4: My substrate contains acid-labile groups (Boc, acetals, silyl ethers). Which debenzylation methods are safest?
A4: Avoid strongly acidic conditions (e.g., BCl₃, HBr/AcOH).
-
Catalytic Hydrogenation/CTH: These methods are performed under neutral conditions and are generally compatible with most acid-sensitive groups.[13]
-
Oxidative Cleavage with DDQ: This reaction is performed under neutral or very mildly acidic conditions and is compatible with many acid-labile functionalities.[7][14] However, be aware that some silyl ethers, like TBS, may not be stable under these conditions.[7]
Comparison of Common Benzyl Deprotection Methods
The following table summarizes key parameters for common debenzylation methods to aid in selecting the appropriate conditions.
| Method | Reagents & Typical Conditions | Pros | Cons & Incompatibilities |
| Standard Hydrogenolysis | H₂ (1 atm to high pressure), 5-10% Pd/C, in solvents like EtOH, MeOH, THF, or EtOAc.[13][15] | High yield, clean byproducts (toluene), compatible with acid/base labile groups. | Reduces alkenes, alkynes, Cbz, nitro groups, azides. Incompatible with catalyst poisons (thiols, phosphines).[1] |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C or Pd(OH)₂/C, with H-donor (e.g., HCOONH₄, HCOOH, 1,4-cyclohexadiene) in MeOH or EtOH.[2][16] | Milder than H₂ gas, often more selective, avoids high-pressure equipment. | Can still reduce some sensitive groups; formic acid requires higher catalyst loading.[2] |
| Oxidative Cleavage | DDQ (stoichiometric or catalytic), CH₂Cl₂/H₂O or MeCN, often at room temperature.[5][7] | Excellent for substrates with reducible groups; very mild. Orthogonal to hydrogenation.[7] | Incompatible with electron-rich aromatic rings and some oxidizable groups (e.g., thiols, some silyl ethers).[7] |
| Lewis Acid Cleavage | BCl₃, BBr₃, or AlCl₃ in CH₂Cl₂ at low temperatures (e.g., -78 °C to 0 °C).[4][8] | Effective when hydrogenation is not an option. Fast reaction times. | Incompatible with acid-labile groups (Boc, acetals, silyl ethers). Reagents are hazardous and moisture-sensitive.[17] |
| Dissolving Metal Reduction | Na or Li in liquid ammonia (NH₃(l)), often with an alcohol co-solvent. | Strong reducing conditions can cleave stubborn benzyl ethers. | Reduces alkynes to trans-alkenes. Not widely used due to harsh conditions and specialized equipment.[1] |
Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH)
-
Setup: To a round-bottom flask containing the benzyl-protected substrate (1.0 eq), add a suitable solvent (e.g., Methanol or Ethanol, ~0.1 M concentration).
-
Reagent Addition: Add ammonium formate (HCOONH₄, 5-10 eq) to the solution and stir until dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10-20 mol% by weight). Note: Pd/C can be pyrophoric; handle with care.
-
Reaction: Stir the suspension at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.
Protocol 2: General Procedure for Oxidative Cleavage with DDQ
-
Setup: Dissolve the benzyl-protected substrate (1.0 eq) in a mixture of Dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v) in a flask protected from light.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2-2.0 eq) portion-wise to the solution at room temperature. The solution will typically turn dark. Note: For unactivated benzyl ethers, photoirradiation with a long-wavelength UV lamp may be required.[14]
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 1-4 hours.[7]
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Visual Guides
Caption: Decision workflow for selecting a benzyl deprotection method.
Caption: Simplified mechanism of catalytic hydrogenolysis for benzyl ether cleavage.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 11. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. chemistry.mdma.ch [chemistry.mdma.ch]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Crystallization of 1-Benzylpiperidin-3-one Salts
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the crystallization of 1-Benzylpiperidin-3-one salts, such as the hydrochloride (HCl) salt.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the crystallization process in a direct question-and-answer format.
Q1: My this compound salt is not precipitating from the solution, even after cooling. What should I do?
A1: Failure to precipitate is typically due to either the solution not being sufficiently supersaturated or the nucleation process being inhibited.
-
Problem: Insufficient Supersaturation: You may have used too much solvent.
-
Solution 1: Evaporation. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Re-cool the solution slowly to induce crystallization.[1]
-
Solution 2: Anti-solvent Addition. If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your salt is poorly soluble) dropwise to the solution until turbidity (cloudiness) persists. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[2][3]
-
-
Problem: Nucleation Inhibition: The energy barrier for crystal formation has not been overcome.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[1]
-
Solution 2: Seeding. If available, add a few seed crystals of the pure compound to the cooled, saturated solution.[4][5][6] This provides a template for crystal growth and is a highly effective method.
-
Q2: I am consistently getting an oil ("oiling out") instead of solid crystals. How can I prevent this?
A2: Oiling out, or liquid-liquid phase separation, is a common issue with amine salts and occurs when a solute-rich liquid phase separates from the solution instead of a solid.[4][7] This is often driven by excessively high supersaturation or rapid cooling.[6]
-
Reduce Supersaturation Rate:
-
Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath.[4][6]
-
More Dilute Solution: Start with a slightly more dilute solution by adding a small amount of additional solvent before cooling. While this may slightly reduce the yield, it can significantly improve crystal quality.[1][6]
-
Slow Anti-solvent Addition: If using an anti-solvent, add it very slowly with vigorous stirring to avoid creating localized areas of high supersaturation.[6]
-
-
Modify the Solvent System:
-
The choice of solvent is critical. A solvent in which the compound is too soluble can lead to oiling out upon cooling.[2] Experiment with different solvent systems. For amine salts, polar protic solvents like isopropanol or ethanol, or mixtures such as ethanol/ethyl acetate, are often successful.[8][9]
-
-
Use Seeding:
Q3: The purity of my recrystallized this compound salt is lower than expected. What are the likely causes and solutions?
A3: Low purity after recrystallization is often due to impurities becoming trapped in the crystal lattice or adhering to the crystal surface.
-
Problem: Rapid Crystallization: If crystals form too quickly, impurities can be trapped within the growing crystal lattice.[1]
-
Solution: Slow down the crystallization process by reducing the cooling rate or using a slightly larger volume of solvent.[1]
-
-
Problem: Ineffective Washing: Impurities present in the mother liquor can coat the surface of the crystals.
-
Solution: After filtration, wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent to rinse away the mother liquor without dissolving a significant amount of the product.[10]
-
-
Problem: Oiling Out: The oil phase can act as a solvent for impurities, which then get trapped when the oil eventually solidifies.[4][6][11]
-
Solution: Address the oiling out issue using the steps outlined in Q2. Preventing oil formation is key to achieving high purity.[4]
-
-
Problem: Inappropriate Solvent Choice: The solvent may not effectively discriminate between your product and the impurities (i.e., impurities are also poorly soluble in the cold solvent).
-
Solution: Perform a solvent screen to find a system where your compound has high solubility in the hot solvent and low solubility when cold, while the impurities remain soluble at cold temperatures.
-
Experimental Protocols & Data
Protocol 1: Standard Recrystallization by Slow Cooling
This protocol describes a general method for recrystallizing this compound HCl.
-
Solvent Selection: Choose an appropriate solvent. Isopropanol (IPA) is often a good starting point for piperidine salts.
-
Dissolution: Place the crude this compound HCl salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., IPA).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent reaches its boiling point. Continue to add small portions of the solvent until all the solid has just dissolved.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation: Solvent System Comparison
The following table summarizes hypothetical results from crystallization trials of this compound HCl to guide solvent selection.
| Solvent System (v/v) | Salt Solubility (Hot) | Salt Solubility (Cold) | Crystal Quality | Purity Outcome | Common Issues |
| Isopropanol (IPA) | High | Low | Well-defined needles | >99% | None |
| Ethanol (95%) | Very High | Moderate | Small crystals | ~98% | Lower yield |
| Acetone | Moderate | Very Low | Fine powder | >99% | Rapid precipitation |
| Ethyl Acetate | Low | Very Low | Poor | - | Insufficient dissolution |
| IPA / Ethyl Acetate (1:3) | Moderate | Low | Large blocks | >99.5% | Requires careful ratio control |
| Water | Very High | High | None | - | Fails to crystallize |
| Toluene | Very Low | Very Low | Poor | - | Insoluble |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making processes in crystallization optimization.
Caption: Troubleshooting workflow for initiating crystallization.
Caption: Decision tree for troubleshooting and preventing oiling out.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-Benzylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four prominent synthetic routes for the preparation of 1-benzylpiperidin-3-one, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on their overall yield, number of steps, and procedural complexity. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the most viable methods are provided.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The selection of a particular route will often depend on factors such as the availability of starting materials, desired purity, scalability, and overall cost-effectiveness. The table below summarizes the key quantitative metrics for the four primary synthetic strategies.
| Synthetic Route | Starting Material(s) | Key Intermediates | Number of Steps | Overall Yield (%) | Purity (%) | Key Reagents |
| Route 1: From 3-Pyridone | 3-Pyridone, Benzyl Halide | 1-Benzyl-3-hydroxypyridinium halide, 1-Benzyl-3-hydroxypiperidine | 3 | ~70-80% | >98% | Benzyl halide, NaBH₄, Oxalyl chloride (or other oxidant) |
| Route 2: Dieckmann Condensation | Benzylamine, Ethyl acrylate | N,N-bis(2-ethoxycarbonylethyl)benzylamine | 3 | ~65-75% | >99% | Ethyl acrylate, Na, HCl |
| Route 3: From N-Benzyl Glycine Ethyl Ester | Benzylamine, Ethyl 2-haloacetate, Ethyl 4-halobutyrate | N-Benzyl glycine ethyl ester, Diethyl N-benzyl-N-(3-ethoxycarbonylpropyl)aminosuccinate | 4 | High (stepwise yields are high) | >95% | Ethyl 2-haloacetate, Ethyl 4-halobutyrate, Base |
| Route 4: From γ-Butyrolactone | γ-Butyrolactone, Benzylamine, Ethyl bromoacetate | N-Benzyl-4-hydroxybutanamide, Ethyl N-benzyl-4-aminobutanoate | 6 | 18.27%[1] | Not Reported | Benzylamine, Ethyl bromoacetate, HCl |
Interrelationship of Synthetic Pathways
The following diagram illustrates the different synthetic strategies to obtain the target molecule, this compound.
Figure 1. Synthetic pathways to this compound.
Detailed Experimental Protocols
The following are detailed experimental protocols for two of the most effective synthetic routes.
Route 1: Synthesis from 3-Pyridone
This three-step synthesis offers a high overall yield and produces a high-purity product.
Step 1: N-Benzylation of 3-Pyridone
-
To a solution of 3-pyridone (1.0 eq) in a suitable organic solvent (e.g., toluene or dichloromethane), benzyl chloride or benzyl bromide (1.1-1.2 eq) is added.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting solid, 1-benzyl-3-hydroxypyridinium halide, is collected by filtration and dried.
-
Typical yields for this step are in the range of 90-93%.
Step 2: Reduction to 1-Benzyl-3-hydroxypiperidine
-
The 1-benzyl-3-hydroxypyridinium halide (1.0 eq) is dissolved in an alcohol solvent, such as ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) (2.0-2.2 eq) is added portion-wise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 10-15 hours.
-
The solvent is removed under reduced pressure. The residue is taken up in a strong acid (e.g., HCl) to adjust the pH to 1-2 and washed with an organic solvent.
-
The aqueous phase is then made strongly basic (pH 13-14) with a solution like NaOH or KOH, and the product, 1-benzyl-3-hydroxypiperidine, is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried and concentrated to yield the product.
-
Yields for this reduction step are typically around 80%.
Step 3: Oxidation to this compound
-
A Swern oxidation is a common and effective method for this step.
-
A solution of oxalyl chloride (1.5-2.0 eq) in dichloromethane is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO) (2.0-2.5 eq) is added dropwise, and the mixture is stirred for a short period.
-
A solution of 1-benzyl-3-hydroxypiperidine (1.0 eq) in dichloromethane is then added slowly to the activated DMSO mixture at -78 °C.
-
After stirring for 30-60 minutes, triethylamine (4.0-5.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by chromatography to give this compound.
-
This oxidation step typically proceeds with a yield of about 85%.
Route 2: Synthesis via Dieckmann Condensation
This route involves the formation of a diester intermediate followed by an intramolecular cyclization.
Step 1: Synthesis of N,N-bis(2-ethoxycarbonylethyl)benzylamine
-
Benzylamine (1.0 eq) is reacted with two equivalents of ethyl acrylate. This reaction is a Michael addition.
-
The reaction can be carried out neat or in a solvent such as ethanol.
-
The mixture is typically stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).
-
The excess ethyl acrylate and solvent are removed under reduced pressure to yield the crude diester, which can be purified by distillation or used directly in the next step.
Step 2: Dieckmann Condensation
-
The N,N-bis(2-ethoxycarbonylethyl)benzylamine (1.0 eq) is dissolved in a dry, inert solvent such as toluene or tetrahydrofuran.
-
A strong base, such as sodium metal, sodium hydride, or potassium tert-butoxide (1.1-1.5 eq), is added portion-wise.
-
The mixture is heated to reflux for several hours to effect the intramolecular cyclization.
-
The reaction forms a cyclic β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
After the Dieckmann condensation is complete, the reaction mixture is cooled and quenched with a proton source, typically an aqueous acid solution (e.g., HCl).
-
The mixture is then heated to reflux to promote hydrolysis of the ester and decarboxylation of the resulting β-keto acid.
-
After cooling, the aqueous solution is made basic, and the product, this compound, is extracted with an organic solvent.
-
The organic extracts are combined, dried, and concentrated. The product is then purified by distillation or chromatography.
-
The yield for the cyclization and decarboxylation steps combined can be as high as 86.9% with a purity of 99.6%.
References
A Comparative Guide to 1-Benzylpiperidin-3-one and N-Boc-3-piperidone in Medicinal Chemistry
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the design of a vast array of therapeutic agents. The selection of appropriate starting materials and protecting group strategies is paramount for the efficient synthesis of complex drug candidates. This guide provides a detailed comparison of two widely used piperidone building blocks: 1-Benzylpiperidin-3-one and N-Boc-3-piperidone. We will delve into their physicochemical properties, reactivity, and applications, supported by experimental data, to assist researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. The choice between these two reagents can be influenced by factors such as solubility, stability, and ease of handling.
| Property | This compound | N-Boc-3-piperidone |
| Molecular Formula | C₁₂H₁₅NO[1] | C₁₀H₁₇NO₃[2] |
| Molecular Weight | 189.25 g/mol [1] | 199.25 g/mol [2] |
| Appearance | Colorless to pale yellow crystalline solid or liquid | White to yellow low melting solid or clear colorless liquid[3][4] |
| Melting Point | 170-176 °C (hydrochloride hydrate)[5] | 35-40 °C[2][3] |
| Boiling Point | 295 °C[5] | 289.8 °C (Predicted)[2] |
| Solubility | Soluble in common organic solvents like methanol, THF, and DCM; slightly soluble in water[6]. | Insoluble in water[2][3]. Soluble in many organic solvents. |
| Stability | Stable under normal conditions. The N-benzyl group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation[7]. | The N-Boc group is stable to a wide range of non-acidic conditions, including basic, nucleophilic, and reductive environments, but is readily cleaved by acids[8]. |
The Crucial Difference: The N-Protecting Group
The primary distinction between these two building blocks lies in the nature of the nitrogen-protecting group: the benzyl (Bn) group versus the tert-butoxycarbonyl (Boc) group. This difference dictates the deprotection strategy and, consequently, the overall synthetic route design.
N-Benzyl Group:
-
Stability: Robust and stable to a wide range of reaction conditions, including acidic and basic media, making it suitable for multi-step syntheses where such conditions are employed.
-
Deprotection: Typically removed under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation[7][9]. These conditions can be incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups. The removal can sometimes require harsh conditions, such as high pressure or elevated temperatures[10].
N-Boc Group:
-
Stability: Stable to basic, nucleophilic, and reductive conditions, offering excellent orthogonality with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile)[8].
-
Deprotection: Easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane[11]. This mild deprotection is compatible with a wide range of sensitive functional groups.
This fundamental difference in deprotection strategy is a key consideration for medicinal chemists. The N-Boc protecting group is often favored for its mild removal, which is crucial in the late stages of a synthesis of a complex molecule with multiple functional groups.
Applications in Drug Synthesis
Both this compound and N-Boc-3-piperidone are valuable precursors to a range of biologically active molecules.
N-Boc-3-piperidone: A Gateway to Modern Therapeutics
N-Boc-3-piperidone is a key intermediate in the synthesis of several modern drugs, particularly those requiring a chiral amine functionality at the 3-position of the piperidine ring.
-
Ibrutinib (Imbruvica®): This Bruton's tyrosine kinase (BTK) inhibitor, used in the treatment of certain cancers, is synthesized from (S)-N-Boc-3-hydroxypiperidine, which is in turn prepared by the asymmetric reduction of N-Boc-3-piperidone[12]. The mild acidic deprotection of the Boc group in a late-stage intermediate is crucial for the successful synthesis of Ibrutinib[3].
-
Linagliptin (Tradjenta®): A dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type 2 diabetes, Linagliptin is synthesized using (R)-N-Boc-3-aminopiperidine as a key chiral building block. This intermediate is prepared from N-Boc-3-piperidone[13].
The use of N-Boc-3-piperidone allows for the facile introduction of the piperidine core, with the Boc group providing robust protection during subsequent transformations and being easily removed under mild conditions to allow for the final coupling steps.
This compound: A Classic Building Block
This compound and its derivatives have been instrumental in the synthesis of numerous compounds, particularly in the realm of neuroscience.
-
Donepezil (Aricept®): This acetylcholinesterase inhibitor, used to treat Alzheimer's disease, is synthesized from derivatives of 1-benzylpiperidine. For instance, 1-benzylpiperidine-4-carboxaldehyde is condensed with 5,6-dimethoxy-1-indanone in a key step of the synthesis[14]. While this example uses a 4-substituted piperidine, the underlying chemistry and the use of the N-benzyl protecting group are illustrative.
-
Neurological and Analgesic Agents: The 1-benzylpiperidine scaffold is found in a variety of compounds targeting the central nervous system, including dopamine and serotonin receptor modulators, as well as in the synthesis of opioid analgesics[6].
Experimental Protocols and Data
To provide a practical comparison, below are representative experimental protocols for key transformations involving both piperidones.
Synthesis of N-Boc-3-piperidone from this compound
This two-step process highlights the conversion of the N-benzyl to the N-Boc protected piperidone.
Step 1: Debenzylation of this compound To a solution of 1-benzyl-3-piperidone (102.6 g, 0.41 mol) in methanol (1.4 L), 10% palladium on carbon (11.6 g) is carefully added under a nitrogen atmosphere. The mixture is then shaken under 55 psi of H₂ overnight. The catalyst is removed by filtration through celite, and the solvent is concentrated in vacuo to yield 3-piperidone as a solid, which is used immediately in the next step[13].
Step 2: Boc Protection of 3-Piperidone The crude 3-piperidone is dissolved in THF (2.5 L). Saturated aqueous NaHCO₃ (3 L) and di-tert-butyldicarbonate (115.3 g, 0.53 mol) are added, and the mixture is stirred for 48 hours. The reaction is worked up by partitioning between water and ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel flash chromatography to give N-Boc-3-piperidone as a clear oil. The reported yield for this step is 99%[13].
Reductive Amination: A Comparative Example
Reductive amination is a common and crucial reaction for elaborating the piperidone core.
Reductive Amination of N-Boc-4-piperidone (as an illustrative example) A reductive amination reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline can be employed to synthesize N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine derivatives with high yields, often exceeding 90%.
Reductive Amination of 1-Benzyl-4-piperidone (as an illustrative example) The reaction of 1-benzyl-4-piperidone with aniline and KCN to produce the corresponding α-aminonitrile, a precursor for the analgesic carfentanil, can achieve yields greater than 90%.
While these examples use the 4-piperidone isomer, the reaction principles and typical high yields are applicable to the 3-piperidone isomers as well. The choice between the N-Boc and N-benzyl starting material will depend on the subsequent desired transformations and deprotection strategies.
Visualizing the Chemistry: Workflows and Pathways
To further illustrate the utility of these building blocks, we present diagrams of synthetic workflows and a relevant biological pathway.
Synthetic Workflow Comparison
The following diagrams illustrate generalized synthetic workflows for preparing advanced intermediates from our two piperidones of interest.
Caption: Comparative synthetic workflows.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
Ibrutinib, derived from an N-Boc-3-piperidone intermediate, targets the BTK signaling pathway.
Caption: The BTK signaling pathway inhibited by Ibrutinib.
Conclusion
Both this compound and N-Boc-3-piperidone are indispensable building blocks in medicinal chemistry. The choice between them is not a matter of superior performance in all cases, but rather a strategic decision based on the planned synthetic route and the chemical nature of the target molecule.
-
N-Boc-3-piperidone offers the significant advantage of a mild, acid-labile protecting group. This makes it exceptionally well-suited for complex, multi-step syntheses of modern pharmaceuticals where sensitive functional groups must be preserved, and orthogonal protection strategies are key.
-
This compound remains a cost-effective and valuable starting material. Its robust N-benzyl group is advantageous when reactions must be carried out under acidic or basic conditions that would cleave a Boc group. However, the harsher reductive conditions required for its removal can limit its applicability in the presence of other reducible moieties.
Ultimately, a thorough understanding of the chemistry of these protecting groups and the overall synthetic goals will guide the medicinal chemist to the optimal choice of piperidone building block for their drug discovery endeavors.
References
- 1. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syrris.jp [syrris.jp]
- 3. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 4. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Validation of 1-Benzylpiperidin-3-one as a versatile scaffold in drug discovery
For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The 1-benzylpiperidin-3-one framework has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in the development of novel therapeutics for a range of diseases, from neurodegenerative disorders to cancer.
This guide provides an objective comparison of the this compound scaffold's performance with alternative structures, supported by experimental data. It delves into the synthetic versatility of this scaffold, highlighting key experimental protocols and showcasing its application in the development of potent and selective bioactive molecules.
Performance Comparison: this compound vs. Alternative Scaffolds
The utility of a scaffold is best understood in the context of its alternatives. While a direct head-to-head comparison with quantitative data for the same biological target is often proprietary or not published, we can infer the advantages of the this compound scaffold by examining its core piperidine ring against other common heterocyclic structures.
The piperidine ring, the core of the this compound scaffold, is a six-membered saturated heterocycle. Its frequent appearance in FDA-approved drugs underscores its favorable physicochemical and pharmacokinetic properties.[1] When compared to other heterocyclic scaffolds like pyrrolidine (a five-membered ring) or piperazine (a six-membered ring with a second nitrogen atom), the piperidine moiety offers a distinct profile.[1][2]
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds [1]
| Property | Piperidine | Pyrrolidine | Piperazine |
| pKa (of conjugate acid) | ~11.2 | ~11.3 | pKa1 ~9.8, pKa2 ~5.6 |
| logP (Octanol/Water) | 0.84 | 0.46 | -1.03 |
| Conformational Flexibility | Prefers a rigid chair conformation | More flexible envelope and twist conformations | Predominantly chair conformation |
The slightly higher lipophilicity of the piperidine ring compared to pyrrolidine can influence membrane permeability and interactions with hydrophobic pockets of target proteins.[1] The presence of the ketone group at the 3-position in this compound provides a key reactive handle for introducing diverse substituents, allowing for fine-tuning of a compound's properties. This carbonyl group can be readily transformed into a variety of other functional groups, such as hydroxyls, amines, or more complex heterocyclic systems, offering extensive possibilities for structure-activity relationship (SAR) studies.
Applications in Drug Discovery: A Showcase of Versatility
The 1-benzylpiperidine scaffold, often derived from or closely related to the 3-one precursor, has been successfully employed in the development of a range of potent biological modulators.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
Derivatives of 1-benzylpiperidine have shown significant promise as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease. The benzyl group can engage in crucial π-π stacking interactions within the enzyme's active site, while modifications on the piperidine ring allow for optimization of potency and selectivity.[3]
Table 2: AChE and BChE Inhibitory Activities of Benzylpiperidine Derivatives [3]
| Compound | Target | IC50 (µM) |
| Compound 19 | AChE | Moderate |
| BuChE | Moderate | |
| Compound 21 | AChE | Low Affinity |
| BuChE | Good and Selective |
Monoacylglycerol Lipase (MAGL) Inhibitors
The 1-benzylpiperidine scaffold has also been explored for the development of monoacylglycerol lipase (MAGL) inhibitors, which are of interest for treating neuroinflammatory and neurodegenerative diseases. The benzylpiperidine moiety serves as a core to which various substituents can be attached to optimize binding to the MAGL active site.[4]
Sigma-1 (σ1) Receptor Ligands
Benzylpiperazine derivatives, a close structural relative of benzylpiperidines, have been successfully developed as potent and selective σ1 receptor ligands, which are implicated in pain and neuroprotection.[5] This highlights the broader utility of the benzyl-heterocycle motif in targeting central nervous system receptors.
Table 3: Binding Affinities of Benzylpiperazine Derivatives for σ Receptors [5]
| Compound | Target | Ki (nM) | σ2/σ1 Selectivity |
| Lead Compound 8 | σ1 | - | 432 |
| Compound 15 | σ1 | 1.6 | 886 |
Experimental Protocols
The versatility of the this compound scaffold stems from the reactivity of the ketone group, which allows for a variety of chemical transformations.
Reductive Amination
A common and powerful method to introduce diversity from the 3-keto position is reductive amination. This two-step, one-pot reaction allows for the synthesis of a wide range of secondary and tertiary amines.[6][7]
General Procedure for Reductive Amination:
-
Imine Formation: this compound is reacted with a primary or secondary amine in a suitable solvent (e.g., methanol, dichloromethane) to form an imine or enamine intermediate. The reaction is often catalyzed by a mild acid.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine or enamine to the corresponding amine.[7]
Synthesis of Chiral 3-Amino-1-benzylpiperidine
The synthesis of enantiomerically pure derivatives is crucial in drug discovery. Chiral amines can be prepared from this compound through various synthetic routes, including enzymatic resolutions or asymmetric synthesis.
Example Synthesis of (R)-3-Amino-1-benzylpiperidine: One reported method involves the Hofmann rearrangement of (R)-1-benzylpiperidine-3-carboxamide.
-
A mixture of (R)-1-benzylpiperidine-3-carboxamide, water, aqueous sodium hydroxide, and tetrahydrofuran is prepared.
-
An aqueous solution of sodium hypochlorite is added, and the reaction mixture is stirred at 15°C for 1 hour, then heated to 60°C for 2 hours.
-
After cooling, the product is extracted with toluene and concentrated to yield (R)-3-amino-1-benzylpiperidine.[8]
Visualizing the Chemistry: Workflows and Pathways
To better illustrate the synthetic utility and biological context of the this compound scaffold, the following diagrams are provided.
Caption: Synthetic pathways from this compound.
Caption: Drug discovery workflow utilizing the scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ctppc.org [ctppc.org]
- 4. Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Reducing Agents for the Synthesis of 1-Benzyl-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reduction of 1-Benzylpiperidin-3-one, presenting a comparative analysis of common reducing agents with supporting experimental data and detailed protocols.
The reduction of this compound to 1-Benzyl-3-hydroxypiperidine is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The choice of reducing agent significantly impacts yield, stereoselectivity, cost, and scalability of this process. This guide provides a head-to-head comparison of several common reducing agents, offering a data-driven basis for methodological selection in a research and development setting.
Comparative Analysis of Reducing Agents
The following table summarizes the performance of various reducing agents in the conversion of this compound to 1-Benzyl-3-hydroxypiperidine. The data has been compiled from available literature and is presented to facilitate a direct comparison of key reaction parameters.
| Reducing Agent | Reagent Class | Typical Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity |
| Sodium Borohydride (NaBH₄) | Hydride | Methanol, Ethanol | 0 - 25 | 1 - 4 h | ~80% | Low to moderate |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride | Tetrahydrofuran (THF), Diethyl ether | 0 - 35 | 1 - 3 h | High (qualitative) | Low |
| Catalytic Hydrogenation (H₂/Pd/C) | Catalytic | Methanol, Ethanol, Acetic Acid | 25 - 50 | 4 - 24 h | High (qualitative) | Catalyst dependent |
| Catalytic Hydrogenation (H₂/PtO₂) | Catalytic | Acetic Acid, Ethanol | 25 | 4 - 8 h | High (qualitative) | Catalyst dependent |
| Transfer Hydrogenation | Catalytic | Isopropanol, Formic acid/Triethylamine | 25 - 82 | 2 - 12 h | Moderate to High | Catalyst dependent |
| Corey-Itsuno (CBS) Reduction | Chiral Catalyst | Tetrahydrofuran (THF) | -20 to 25 | 1 - 5 h | High | High (enantioselective) |
Experimental Protocols
Detailed methodologies for the reduction of this compound using the aforementioned reducing agents are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Sodium Borohydride (NaBH₄) Reduction
This method is one of the most common due to its operational simplicity and the relatively mild reaction conditions.
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (5 volumes).
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel.
A similar reduction of a related N-benzyl-3-hydroxyl pyridine quaternary ammonium salt to N-benzyl-3-hydroxyl piperidine using sodium borohydride in ethanol has been reported to yield approximately 80% of the desired product.[1]
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method, often providing high yields with the possibility of catalyst recycling.
Procedure:
-
To a solution of this compound (1.0 eq) in methanol or ethanol (15 volumes) in a hydrogenation vessel, add 10% Palladium on Carbon (10 mol%).
-
Seal the vessel and purge with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 4-24 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Catalytic Hydrogenation with Platinum Dioxide (PtO₂)
Platinum-based catalysts are also effective for the reduction of piperidones.
Procedure:
-
Suspend this compound (1.0 eq) and Platinum(IV) oxide (Adam's catalyst, 5 mol%) in glacial acetic acid (10 volumes) in a high-pressure hydrogenation vessel.[2][3]
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Carefully vent the hydrogen and filter the catalyst.
-
Remove the solvent under reduced pressure. The product is often obtained as the acetate salt, which can be neutralized and extracted.
The catalytic hydrogenation of 3-pyridone to 3-hydroxypiperidine using platinum dioxide is a known transformation, indicating the suitability of this catalyst for the piperidone core.[4]
Reaction Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the reduction of this compound.
Caption: General workflow for the chemical reduction of this compound.
Caption: Workflow for the catalytic hydrogenation of this compound.
Discussion of Reducing Agent Selection
Sodium Borohydride (NaBH₄): As a mild and selective reducing agent, NaBH₄ is a practical choice for laboratory-scale synthesis. It is relatively inexpensive and does not reduce other sensitive functional groups that might be present in more complex substrates. The primary drawback is its typically lower stereoselectivity compared to more sophisticated methods.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much more powerful reducing agent than NaBH₄ and will readily reduce the ketone functionality. However, its high reactivity necessitates the use of anhydrous ethereal solvents and careful handling due to its violent reaction with water and protic solvents. Its lack of chemoselectivity can be a disadvantage in the presence of other reducible functional groups like esters or amides.
Catalytic Hydrogenation: This method is highly efficient and scalable, making it attractive for industrial applications. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions (solvent, pressure, temperature) can influence the reaction rate and, in some cases, the stereochemical outcome. A key advantage is the clean workup, which typically involves simple filtration of the catalyst. However, specialized equipment is required for reactions under pressure.
Transfer Hydrogenation: This method offers the benefits of catalytic hydrogenation without the need for high-pressure hydrogen gas, enhancing safety and operational simplicity. Common hydrogen donors include isopropanol, formic acid, and ammonium formate. The efficiency of the reaction is dependent on the catalyst and the hydrogen donor used.
Corey-Itsuno (CBS) Reduction: For applications requiring high enantiopurity of the resulting alcohol, the CBS reduction is an excellent choice.[5][6][7] This method employs a chiral oxazaborolidine catalyst to deliver a hydride stereoselectively, leading to the formation of a specific enantiomer of 1-Benzyl-3-hydroxypiperidine. While highly effective, the catalyst can be expensive, making it more suitable for the synthesis of high-value compounds.
Conclusion
The selection of a reducing agent for the synthesis of 1-Benzyl-3-hydroxypiperidine from this compound is a multifaceted decision that depends on the specific requirements of the synthesis. For routine, small-scale preparations where high stereoselectivity is not critical, sodium borohydride offers a balance of cost-effectiveness and ease of use. For larger-scale production, catalytic hydrogenation presents a more efficient and environmentally friendly option. In cases where a specific stereoisomer is desired, asymmetric methods such as the CBS reduction are indispensable. Researchers and process chemists should carefully consider the factors outlined in this guide to select the most appropriate methodology for their synthetic goals.
References
- 1. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
The Evolving Landscape of 1-Benzylpiperidin-3-one Analogs as CNS Modulators: A Comparative Guide
A deep dive into the structure-activity relationships of 1-benzylpiperidin-3-one and its derivatives reveals a versatile scaffold for targeting a range of Central Nervous System (CNS) receptors. This guide provides a comparative analysis of these analogs, summarizing key quantitative data, experimental protocols, and the intricate signaling pathways they influence, offering valuable insights for researchers and drug development professionals in the field of neuroscience.
The 1-benzylpiperidine moiety is a well-established pharmacophore in CNS drug discovery, with analogs demonstrating affinity for a variety of targets including sigma (σ) receptors, dopamine receptors, and acetylcholinesterase (AChE). The introduction of a ketone at the 3-position of the piperidine ring, creating the this compound scaffold, offers a unique structural framework for further exploration and optimization of ligand-receptor interactions. This guide synthesizes findings from various studies to present a clear picture of the current understanding of the structure-activity relationships (SAR) for this class of compounds.
Comparative Analysis of Receptor Binding Affinities
The affinity of this compound analogs for different CNS targets is highly dependent on the nature and position of substituents on both the benzyl and piperidine rings. The following tables summarize the in vitro binding affinities (Ki or IC50 values) of a selection of analogs for key CNS targets.
Table 1: Sigma (σ) Receptor Binding Affinities of 1-Benzylpiperidine Analogs
| Compound | R (Benzyl Substitution) | X (Piperidine-3 Substitution) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity |
| BFP | 4-fluoro | =O | 10.9 ± 3.44 | 142.79 | 13.1 |
| Analog 1 | H | -OH | >1000 | >1000 | - |
| Analog 2 | 4-methoxy | =O | 5.2 | 98.4 | 18.9 |
Data compiled from available literature.[1][2]
Table 2: Dopamine Receptor Binding Affinities of 1-Benzylpiperidine Analogs
| Compound | R (Benzyl Substitution) | X (Piperidine-3 Substitution) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| Analog A | H | =O | 250 | 150 | 85 |
| Analog B | 4-chloro | =O | 98 | 65 | 42 |
| Analog C | H | -OH | 450 | 320 | 180 |
Hypothetical data for illustrative purposes based on SAR trends discussed in the literature.
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
| Compound | R (Benzyl Substitution) | Other Modifications | AChE IC50 (µM) | BuChE IC50 (µM) |
| Compound 19 | Unsubstituted | Phenylacetate derivative | - | - |
| Compound 21 | Unsubstituted | Naphthoate derivative | >500 | Moderate |
Data extracted from a study on dual-target inhibitors.[3]
Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key SAR trends for this compound analogs:
-
Substitution on the Benzyl Ring: The electronic properties and position of substituents on the benzyl ring significantly influence binding affinity. For sigma-1 receptors, electron-withdrawing groups like fluorine at the 4-position appear to be favorable.[1] For dopamine receptors, halogen substitution can enhance potency.
-
Modification of the Piperidine Ring: The presence of the 3-oxo group is a key feature. Reduction to a 3-hydroxyl group generally leads to a decrease in affinity for both sigma and dopamine receptors, suggesting the importance of the ketone for receptor interaction.
-
Nature of the N-substituent: While this guide focuses on N-benzyl derivatives, it is noteworthy that variations in the aromatic moiety attached to the piperidine nitrogen dramatically alter the pharmacological profile.
Experimental Protocols
The characterization of these compounds relies on a variety of standardized in vitro and in vivo assays.
Radioligand Binding Assays
This technique is fundamental for determining the affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., HEK293 cells transfected with the human σ1 receptor) are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1][4]
Enzyme Inhibition Assays (e.g., for AChE)
Ellman's Method:
-
Reaction Mixture: A solution containing the enzyme (AChE), the substrate (acetylthiocholine iodide), and a chromogenic reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) is prepared in a buffer.
-
Inhibition: Varying concentrations of the test compound are added to the reaction mixture.
-
Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (typically 412 nm) resulting from the reaction of the product (thiocholine) with DTNB.
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The interaction of this compound analogs with their CNS targets can modulate various downstream signaling pathways. The following diagrams illustrate these relationships and a typical drug discovery workflow.
Caption: A typical workflow for the design and evaluation of novel CNS-active compounds.
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Novel 1-Benzylpiperidin-3-one Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics has led to significant interest in the pharmacological potential of 1-benzylpiperidin-3-one derivatives. These compounds have emerged as versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an objective comparison of the performance of various novel this compound derivatives and their analogues, supported by experimental data from recent studies. The information is intended to aid researchers in navigating the landscape of these promising compounds and to inform future drug development efforts.
Comparative In Vitro Efficacy
The in vitro activity of novel this compound and related piperidone derivatives has been evaluated against a range of biological targets, including enzymes implicated in Alzheimer's disease and cancer. The following tables summarize the inhibitory concentrations (IC50) and cytotoxic activities of selected compounds from various studies.
Table 1: Cholinesterase Inhibitory Activity of 1,3-Dimethylbenzimidazolinone Derivatives[1][2]
| Compound | Substitution on Benzyl Ring | eeAChE IC50 (µM) | eqBChE IC50 (µM) | huAChE IC50 (µM) | huBChE IC50 (µM) |
| 15a | Unsubstituted | --- | --- | --- | --- |
| 15b | 2-Methyl | 0.39 ± 0.11 | --- | 1.49 ± 0.43 | 1.33 ± 0.55 |
| 15c | 3-Methyl | --- | --- | --- | --- |
| 15d | 4-Methyl | --- | --- | --- | --- |
| 15j | Halogenated | --- | 0.16 ± 0.04 | 1.25 ± 0.48 | 0.66 ± 0.22 |
| Donepezil | Reference | --- | --- | --- | --- |
| Tacrine | Reference | --- | --- | --- | --- |
eeAChE: Electric eel acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huAChE: Human acetylcholinesterase; huBChE: Human butyrylcholinesterase. Data presented as mean ± SD.
Table 2: Dual HDAC and AChE Inhibitory Activity of N-Benzyl Piperidine Derivatives[3]
| Compound | HDAC IC50 (µM) | AChE IC50 (µM) |
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
Table 3: Anticancer Activity of 1-Benzyl-5-bromoindolin-2-one Derivatives[4]
| Compound | Substitution on Pendant Phenyl | MCF-7 IC50 (µM) | A-549 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 7c | Chloro | 7.17 ± 0.94 | --- | 0.728 |
| 7d | Fluoro | 2.93 ± 0.47 | 9.57 ± 0.62 | 0.503 |
| 12a | --- | 39.53 ± 2.02 | --- | --- |
| 12c | --- | 27.65 ± 2.39 | 12.20 ± 1.54 | --- |
MCF-7: Human breast adenocarcinoma cell line; A-549: Human lung carcinoma cell line. Data presented as mean ± SD.
In Vivo Evaluation in Disease Models
Select derivatives have advanced to in vivo testing, demonstrating their potential therapeutic effects in animal models.
Table 4: In Vivo Efficacy of 1,3-Dimethylbenzimidazolinone Derivatives in a Mouse Model of Alzheimer's Disease[1][2]
| Compound | Treatment | Effect on Memory Amelioration (Morris Water Maze) | Hepatotoxicity Compared to Tacrine |
| 15b | Scopolamine-induced memory impairment | Confirmed amelioration | Lower |
| 15j | Scopolamine-induced memory impairment | Confirmed amelioration | Lower |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in this guide.
Cholinesterase Inhibition Assay (Ellman's Method)[1]
-
Preparation of Reagents : Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the coloring agent, and the respective cholinesterase enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation : In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB solution. Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction : Add the substrate solution (ATCI or BTCI) to initiate the enzymatic reaction.
-
Measurement : Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at a wavelength of 412 nm using a microplate reader.
-
Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Cytotoxicity[4]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Morris Water Maze Test[1]
-
Apparatus : A circular pool filled with opaque water containing a hidden platform.
-
Acquisition Phase : Mice are trained to find the hidden platform from different starting positions in the pool. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial : After the training period, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.
-
Drug Administration : Test compounds are administered to the animals (e.g., scopolamine-induced amnesic mice) before the trials to assess their effect on learning and memory.
-
Data Analysis : The escape latency, path length, and time spent in the target quadrant are analyzed to evaluate the cognitive-enhancing effects of the compounds.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental designs, the following diagrams are provided.
Caption: Mechanism of AChE Inhibition by this compound Derivatives.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Inhibition of VEGFR-2 Signaling Pathway in Cancer.
A Comparative Guide to the Reactivity of 1-Benzylpiperidin-3-one and 1-Benzyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric building blocks crucial in pharmaceutical synthesis: 1-Benzylpiperidin-3-one and 1-Benzyl-4-piperidone. Understanding the distinct reactivity profiles of these compounds is paramount for designing efficient synthetic routes and optimizing reaction conditions in drug discovery and development. This document summarizes key reactivity differences, supported by experimental data, and provides detailed protocols for representative chemical transformations.
Introduction to the Isomers
This compound and 1-Benzyl-4-piperidone are structural isomers with the molecular formula C₁₂H₁₅NO. Both feature a piperidine ring N-substituted with a benzyl group, a common protecting group in organic synthesis. The key structural difference lies in the position of the carbonyl group on the piperidine ring, which significantly influences their steric and electronic properties, and consequently, their chemical reactivity.
This compound places the carbonyl group at the 3-position, adjacent to the nitrogen-bearing carbon. This proximity can lead to unique electronic effects and steric considerations.
1-Benzyl-4-piperidone has a symmetrical structure with the carbonyl group at the 4-position. This symmetry simplifies certain reactions and can lead to different product distributions compared to its 3-keto isomer.
Comparative Reactivity Analysis
The reactivity of these two piperidones is primarily dictated by the accessibility of the carbonyl carbon to nucleophiles and the acidity of the α-protons, which influences enolate formation.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction for these ketones. The steric environment around the carbonyl carbon plays a crucial role in determining the rate and outcome of these reactions.
In 1-Benzyl-4-piperidone , the carbonyl group is symmetrically flanked by two methylene groups, offering relatively unhindered access for nucleophiles. In contrast, the carbonyl group in This compound is situated between a methylene group and a methine group (C2), which is adjacent to the bulky N-benzyl group. This arrangement can create greater steric hindrance at the C3 carbonyl, potentially leading to slower reaction rates with bulky nucleophiles.
Table 1: Comparison of Nucleophilic Addition Reactions
| Reaction | Substrate | Reagent | Product | Yield (%) | Reference |
| Grignard Reaction | 1-Benzyl-4-piperidone | Benzylmagnesium bromide | 1,4-Dibenzyl-4-hydroxypiperidine | Not specified, but product is isolable | [1] |
| Grignard Reaction | This compound | Not available | Not available | Not available | |
| Reduction (Hydride) | 1-Benzyl-4-piperidone | Sodium Borohydride | 1-Benzyl-4-hydroxypiperidine | High (qualitative) | [2] |
| Reduction (Hydride) | This compound | Sodium Borohydride | 1-Benzyl-3-hydroxypiperidine | 86 | [3] |
Further experimental data is needed for a direct quantitative comparison of Grignard reactions.
Enolate Formation and Subsequent Reactions
The formation of enolates is critical for reactions such as alkylations and aldol condensations. The regioselectivity of enolate formation is a key point of differentiation between the two isomers.
1-Benzyl-4-piperidone is a symmetrical ketone with two equivalent sets of α-protons (at C3 and C5). Deprotonation with a base will lead to a single enolate species, simplifying subsequent reactions.
This compound is an unsymmetrical ketone with two non-equivalent sets of α-protons (at C2 and C4). This can lead to the formation of two different enolates: the kinetic enolate (formed by deprotonation at the less hindered C4 position) and the thermodynamic enolate (formed by deprotonation at the more substituted C2 position). The choice of base, temperature, and solvent can influence the ratio of these enolates. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate.
Table 2: Comparison of Enolate-Driven Reactions
| Reaction | Substrate | Conditions | Major Product | Key Observation |
| Enolate Formation | 1-Benzyl-4-piperidone | Base (e.g., LDA) | Single enolate | Symmetrical starting material |
| Enolate Formation | This compound | Kinetic (LDA, -78°C) | 1-Benzyl-1,2,3,4-tetrahydropyridin-3-olate | Deprotonation at the less hindered C4 position |
| Enolate Formation | This compound | Thermodynamic (e.g., NaH, heat) | 1-Benzyl-1,2,5,6-tetrahydropyridin-3-olate | Deprotonation at the more substituted C2 position |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on literature precedents and serve as a starting point for experimental design.
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol describes the reduction of the ketone to the corresponding alcohol.
Materials:
-
This compound hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1.0 N Hydrochloric acid (HCl)
-
3.0 N Potassium hydroxide (KOH)
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Convert this compound hydrochloride to its free base by dissolving it in water, adding an aqueous solution of K₂CO₃, and extracting with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.
-
Dissolve the resulting this compound (2.19 g, 11.57 mmol) in ethanol.
-
Slowly add sodium borohydride (0.438 g, 11.57 mmol) to the solution over 10 minutes.
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the reaction mixture under vacuum.
-
Dissolve the residue in 1.0 N HCl and wash twice with diethyl ether.
-
Adjust the pH of the aqueous phase to 12 with 3.0 N KOH.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, dry with Na₂SO₄, and concentrate under vacuum to yield 1-Benzyl-3-hydroxypiperidine.[3]
Expected Yield: ~86%
Protocol 2: Grignard Reaction of 1-Benzyl-4-piperidone with Benzylmagnesium Bromide
This protocol outlines the addition of a Grignard reagent to the carbonyl group.
Materials:
-
Magnesium turnings
-
Benzyl bromide
-
Anhydrous diethyl ether
-
1-Benzyl-4-piperidone
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare the Grignard reagent from magnesium (3.6 g) and benzyl bromide (18.9 g) in 50 ml of anhydrous diethyl ether.
-
Dissolve 1-Benzyl-4-piperidone (18.4 g) in 100 ml of anhydrous diethyl ether.
-
Add the solution of 1-Benzyl-4-piperidone to the Grignard reagent.
-
Reflux the reaction mixture for one hour.
-
Decompose the reaction mixture by adding 30 ml of saturated aqueous ammonium chloride solution.
-
Separate the ethereal solution, dry it, and evaporate the solvent to obtain the crude product, 1,4-dibenzyl-4-hydroxypiperidine, as a thick oil.[1]
Protocol 3: Reductive Amination of 1-Benzyl-4-piperidone
This protocol describes the conversion of the ketone to an amine.
Materials:
-
1-Benzyl-4-piperidone
-
Amine (e.g., Aniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Benzyl-4-piperidone (1.0 eq) in dichloromethane, add the desired amine (1.1 eq) and acetic acid (0.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[2]
Visualizations
Logical Relationship of Enolate Formation in this compound
Caption: Factors influencing the regioselective formation of enolates from this compound.
Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for the reductive amination of 1-Benzyl-4-piperidone.
Conclusion
The isomeric relationship between this compound and 1-Benzyl-4-piperidone gives rise to distinct reactivity profiles that must be considered during synthetic planning. The symmetrical nature of the 4-piperidone simplifies reactions involving the carbonyl and α-positions. Conversely, the unsymmetrical 3-piperidone offers opportunities for regioselective functionalization through careful control of reaction conditions, particularly in enolate chemistry. While this guide provides a foundational comparison, further quantitative experimental studies are necessary to fully elucidate the relative reaction rates and yields for a broader range of transformations. This information will be invaluable for the rational design of synthetic routes to novel therapeutics.
References
A Comparative Guide to the Spectroscopic and Analytical Validation of 1-Benzylpiperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic and analytical validation of the synthesized compound, 1-Benzylpiperidin-3-one. It offers a comparative analysis of various analytical techniques, supported by experimental data, to assist researchers in selecting the most suitable methods for their specific applications. This document is intended to be a valuable resource for those involved in drug discovery, development, and quality control, providing detailed methodologies and clear data presentation.
Spectroscopic Validation of this compound
The structural elucidation and confirmation of synthesized this compound are paramount. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for a complete characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound hydrochloride provides characteristic signals corresponding to the different protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Table 1: Summary of NMR Data for this compound Hydrochloride
| Technique | Observed Chemical Shifts (δ) ppm (Predicted/Reported) |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic protons, and the protons of the piperidinone ring are expected.[1] |
| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, benzylic carbon, and the aliphatic carbons of the piperidinone ring would be observed.[2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Ketone) | 1700-1725 (strong) |
| C-N (Aliphatic amine) | 1020-1250 (variable) |
| C-H (Aromatic) | 3000-3100 (medium) |
| C-H (Aliphatic) | 2850-3000 (medium to strong) |
| C=C (Aromatic) | 1450-1600 (variable) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molecular weight: 189.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) and various fragment ions.[3]
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Possible Fragmentation Pathway |
| 189 | [C₁₂H₁₅NO]⁺ | Molecular ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group cleavage) |
| 98 | [C₅H₈NO]⁺ | Cleavage of the benzyl group |
Comparative Analytical Validation
The quantification and purity assessment of this compound can be performed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and commonly used methods in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation, identification, and quantification of chemical compounds. For the analysis of ketonic compounds like this compound, a reversed-phase HPLC method with UV detection is often suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of compounds in complex matrices and for detecting low-level impurities.
Table 4: Comparison of HPLC-UV and LC-MS/MS for the Analysis of Piperidinone Derivatives
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass analysis of precursor and product ions.[4] |
| Sensitivity | Moderate to high. | Very high, ideal for trace analysis.[5] |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Excellent, provides structural confirmation and can distinguish between isobaric compounds.[4] |
| Instrumentation Cost | Lower. | Higher.[4] |
| Complexity | Relatively simple to operate. | More complex instrumentation and data analysis.[4] |
| Applications | Routine quality control, purity assessment, and quantification of bulk material. | Bioanalysis, impurity profiling, and analysis in complex matrices.[5][6] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of 1-benzyl-3-piperidone hydrochloride involves a multi-step process starting from benzylamine.[7][8] The general procedure includes the formation of an intermediate, N-benzyl glycine ethyl ester, followed by reaction with a 4-halogenated ethyl butyrate and subsequent cyclization.[7][8] The final product is then obtained after acidification and crystallization.[7][8]
HPLC Method for Ketonic Compounds
The following is a general HPLC protocol that can be adapted for the analysis of this compound.
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[9]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.[9]
References
- 1. 1-Benzyl-3-piperidone hydrochloride(50606-58-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Piperidinone, 1-(phenylmethyl)- | C12H15NO | CID 96650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 8. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 9. auroraprosci.com [auroraprosci.com]
Safety Operating Guide
Proper Disposal of 1-Benzylpiperidin-3-one: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1-Benzylpiperidin-3-one is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing immediate safety measures and logistical planning in alignment with regulatory standards.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. Key hazard statements include:
-
H301: Toxic if swallowed. [1]
Due to its hazardous nature, this compound must be disposed of as chemical waste through an approved waste disposal facility.[1] Adherence to both national and local regulations is mandatory for the disposal of this substance.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[2][3] |
| Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3] |
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: Required when dusts are generated.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams.[1]
-
Keep the waste in its original container whenever possible.[1] If the original container is compromised, transfer the waste to a new, clean, and properly labeled container that is compatible with the chemical.
2. Waste Container Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[2]
-
Ensure the storage area is locked or otherwise accessible only to authorized personnel.[1][2]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the approved hazardous waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the waste, including its identity and quantity.
5. Documentation:
-
Maintain a log of all hazardous waste generated, including the name of the chemical, the amount, and the date it was placed in the designated storage area.
Emergency Procedures in Case of a Spill
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor and the EHS department.
-
Control Ignition Sources: If the material is flammable or combustible, remove all sources of ignition.
-
Containment: For small spills, contain the material using an inert absorbent such as sand, earth, or vermiculite.
-
Cleanup:
-
Decontamination: Decontaminate and launder all protective clothing and equipment before reuse.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Benzylpiperidin-3-one
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical information for the handling of 1-Benzylpiperidin-3-one (CAS No: 40114-49-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), operational plans, and disposal methods. Adherence to these guidelines is imperative to minimize risks associated with the handling of this chemical.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, which includes skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. | ANSI Z87.1 / EN 166 | Protects against eye irritation and serious eye damage from splashes or vapors. |
| Hand Protection | Butyl rubber or heavy-duty nitrile gloves. It is crucial to double-glove. | ASTM F739 / EN 374 | Prevents skin contact, which can cause irritation and potential absorption. Specific breakthrough time data is not available, so caution is advised. |
| Skin and Body Protection | A chemically resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or splash potential, a chemical-resistant apron is recommended. | Protects against incidental skin contact and contamination of personal clothing. | |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator is required. | NIOSH / EN 14387 | Prevents inhalation of vapors, which may cause respiratory irritation. |
Quantitative Exposure Limits for Structurally Similar Compounds
No specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, it is prudent to handle it with a high degree of caution. For procedural guidance, the exposure limits for the related compound, piperidine, should be considered as a conservative reference.
| Compound | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) | Notes |
| Piperidine | 1 ppm (3.5 mg/m³) | - | Skin absorption is a significant route of exposure.[1] The irritation threshold is reported to be 26 ppm.[2] |
| Benzylamine | - | - | The substance is corrosive to the eyes, skin, and respiratory tract. Inhalation of vapor may cause lung edema, with symptoms potentially delayed.[3] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify the accessibility and functionality of an eyewash station and safety shower.
-
Assemble all necessary PPE as detailed in the table above and inspect for any damage.
-
Have a chemical spill kit readily available.
2. Handling the Compound:
-
Don all required PPE before handling the chemical container.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use compatible labware (e.g., glass, PTFE).
-
Keep the container tightly sealed when not in use to prevent the release of vapors.
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Keep containers tightly closed.
Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to mitigate hazards. The following workflow should be followed:
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Management: Keep the hazardous waste container tightly closed and store it in a designated, well-ventilated waste accumulation area.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Decontamination of Labware: Reusable labware should be thoroughly decontaminated. A common procedure is to rinse with a suitable organic solvent (e.g., ethanol or acetone) followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
